2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEMNFRNXVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578053 | |
| Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494833-75-9 | |
| Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data.
Introduction
tert-Butyl (5-bromothiophen-3-yl)carbamate is a key intermediate used in the synthesis of a variety of pharmacologically active compounds. The presence of the bromine atom and the Boc-protected amine on the thiophene ring allows for diverse functionalization, making it a versatile scaffold for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions and can be readily removed under mild acidic conditions.
Synthetic Pathways
The most logical and efficient synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate involves a two-step process:
-
Synthesis of the precursor amine, 5-bromothiophen-3-amine.
-
Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group.
Two primary and effective rearrangement reactions for the synthesis of 5-bromothiophen-3-amine from the commercially available 5-bromothiophene-3-carboxylic acid are the Curtius and Hofmann rearrangements.
Synthesis of 5-bromothiophen-3-amine via Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[1] This method is known for its high yields and tolerance of various functional groups.
Caption: Curtius rearrangement pathway to 5-bromothiophen-3-amine.
Synthesis of 5-bromothiophen-3-amine via Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[2] This reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement.
Caption: Hofmann rearrangement pathway to 5-bromothiophen-3-amine.
Boc Protection of 5-bromothiophen-3-amine
The final step is the protection of the synthesized 5-bromothiophen-3-amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Caption: Boc protection of 5-bromothiophen-3-amine.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate.
Synthesis of 5-bromothiophen-3-amine (via Curtius Rearrangement)
Step A: Synthesis of 5-bromothiophene-3-carbonyl chloride
-
To a solution of 5-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromothiophene-3-carbonyl chloride, which is used in the next step without further purification.
Step B: Synthesis of 5-bromothiophene-3-carbonyl azide
-
The crude 5-bromothiophene-3-carbonyl chloride is dissolved in acetone.
-
A solution of sodium azide (1.5 eq) in water is added dropwise to the acetone solution at 0 °C.
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 5-bromothiophene-3-carbonyl azide.
Step C: Curtius Rearrangement and Hydrolysis
-
The crude 5-bromothiophene-3-carbonyl azide is dissolved in a mixture of tert-butanol and toluene.
-
The solution is heated to reflux for 3 hours.
-
The reaction mixture is cooled to room temperature, and hydrochloric acid (6 M) is added.
-
The mixture is heated to reflux for 2 hours to effect hydrolysis of the intermediate carbamate.
-
After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 5-bromothiophen-3-amine.
Synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate
-
To a solution of 5-bromothiophen-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.2 eq).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford tert-butyl (5-bromothiophen-3-yl)carbamate as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| Amine Synthesis (Curtius) | 5-bromothiophene-3-carboxylic acid, (COCl)₂, NaN₃, t-BuOH, HCl | 5-bromothiophen-3-amine | 70-85 |
| Boc Protection | 5-bromothiophen-3-amine, Boc₂O, Et₃N | tert-butyl (5-bromothiophen-3-yl)carbamate | 85-95 |
Physicochemical and Spectroscopic Data for tert-butyl (5-bromothiophen-3-yl)carbamate:
| Property | Value |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (s, 1H), ~6.9 (s, 1H), ~6.5 (br s, 1H, NH), 1.5 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~152, ~140, ~125, ~115, ~110, ~81, 28.3 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₃BrNO₂S⁺: 278.9896; found: to be determined. |
Conclusion
This technical guide outlines a reliable and efficient synthetic route to tert-butyl (5-bromothiophen-3-yl)carbamate. The presented methodologies, based on well-established chemical transformations, provide a clear pathway for the preparation of this important synthetic intermediate. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel thiophene-based compounds with potential therapeutic applications.
References
Spectroscopic and Synthetic Profile of 2-Bromo-4-(Boc-amino)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The spectroscopic characteristics of 2-Bromo-4-(Boc-amino)thiophene have been estimated by analyzing the known spectral data of 2-bromothiophene and various N-Boc protected amines. The following tables summarize the expected quantitative data.
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is predicted to show signals corresponding to the thiophene ring protons and the protons of the tert-butoxycarbonyl (Boc) protecting group.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Thiophene H-3 | ~7.1 - 7.3 | Doublet | 1H | J ≈ 1.5 - 2.0 Hz |
| Thiophene H-5 | ~6.8 - 7.0 | Doublet | 1H | J ≈ 1.5 - 2.0 Hz |
| N-H | ~6.5 - 8.0 | Broad Singlet | 1H | - |
| Boc -C(CH₃)₃ | ~1.5 | Singlet | 9H | - |
Predicted solvent: CDCl₃. The chemical shifts of the thiophene protons are influenced by the electron-donating nature of the Boc-amino group and the electron-withdrawing effect of the bromine atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will feature signals for the four carbons of the thiophene ring and the three distinct carbons of the Boc group.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C-2 (C-Br) | ~110 - 115 |
| Thiophene C-3 | ~120 - 125 |
| Thiophene C-4 (C-N) | ~140 - 145 |
| Thiophene C-5 | ~118 - 123 |
| Boc C=O | ~152 - 155 |
| Boc C (CH₃)₃ | ~80 - 82 |
| Boc C(CH₃ )₃ | ~28 |
Predicted solvent: CDCl₃.
Table 3: Predicted FT-IR Spectroscopic Data
The infrared spectrum is expected to show characteristic absorption bands for the N-H and C=O bonds of the carbamate, as well as vibrations associated with the substituted thiophene ring.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine (Carbamate) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | Thiophene Ring | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | Boc Group (CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carbamate | 1690 - 1720 | Strong |
| N-H Bend | Secondary Amine (Carbamate) | 1510 - 1540 | Medium-Strong |
| C=C Stretch | Thiophene Ring | 1400 - 1500 | Medium |
| C-N Stretch | Carbamate | 1220 - 1250 | Strong |
| C-O Stretch | Carbamate | 1150 - 1170 | Strong |
Table 4: Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns of the Boc group.
| m/z Value | Predicted Identity | Notes |
| 277/279 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 221/223 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 177/179 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, a very common fragment for Boc-protected compounds.[1] |
Experimental Protocols
Synthesis of 2-Bromo-4-(Boc-amino)thiophene
A plausible synthetic route involves the N-Boc protection of 4-amino-2-bromothiophene. The synthesis can be visualized as a two-step process starting from a suitable thiophene derivative.
Step 1: Synthesis of 4-Amino-2-bromothiophene (Conceptual)
The synthesis of 4-amino-2-bromothiophene can be approached through various methods, often involving multi-step sequences such as the reduction of a corresponding nitrothiophene.
Step 2: N-Boc Protection of 4-Amino-2-bromothiophene
This protocol details the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).[2]
-
Dissolution: Dissolve 4-amino-2-bromothiophene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and acetone in a round-bottom flask.[3]
-
Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.
-
Base Addition: Add a base such as triethylamine (1.2 equivalents) or sodium bicarbonate if required to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data Acquisition
Standard procedures for acquiring spectroscopic data are outlined below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [6]
-
Background Scan: Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
2.2.3. Mass Spectrometry (MS) [7]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl carbazate(870-46-2) 13C NMR [m.chemicalbook.com]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity and Properties of tert-butyl 5-bromo-3-thienylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and physical properties of tert-butyl 5-bromo-3-thienylcarbamate (CAS No. 494833-75-9). This versatile synthetic intermediate is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom on the thiophene ring and a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This document details its physical and chemical characteristics, provides established protocols for its key synthetic transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation/borylation reactions—and presents its spectral data for analytical identification. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel thiophene-based compounds.
Chemical and Physical Properties
tert-butyl 5-bromo-3-thienylcarbamate is a stable, solid compound at room temperature. The Boc-protecting group offers enhanced solubility in common organic solvents, facilitating its use in a variety of reaction conditions. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 494833-75-9 | |
| Molecular Formula | C₉H₁₂BrNO₂S | |
| Molecular Weight | 278.17 g/mol | |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 88-91 °C | |
| IUPAC Name | tert-butyl (5-bromothiophen-3-yl)carbamate | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C |
Spectroscopic Data
The structural integrity of tert-butyl 5-bromo-3-thienylcarbamate can be confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.
| Technique | Data |
| ¹H NMR | Spectrum unavailable in searched literature. Expected signals would include a singlet for the tert-butyl protons around 1.5 ppm, and two doublets for the thiophene ring protons. |
| ¹³C NMR | Spectrum unavailable in searched literature. Expected signals would include those for the tert-butyl group (quaternary and methyl carbons), the carbamate carbonyl, and the four carbons of the thiophene ring. |
| Mass Spectrometry | Predicted m/z values for various adducts are available. For example, [M+H]⁺ is predicted at 277.98448. |
| Infrared (IR) | Spectrum unavailable in searched literature. Expected characteristic peaks would include N-H stretching, C=O stretching of the carbamate, and C-H and C-S stretching of the thiophene ring. |
Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 5-bromo-3-thienylcarbamate stems from the reactivity of the C-Br bond, which allows for the introduction of a wide range of substituents onto the thiophene core. The Boc-protected amine at the 3-position can be deprotected under acidic conditions to yield the corresponding amine, providing a handle for further functionalization.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of tert-butyl 5-bromo-3-thienylcarbamate, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring.
Caption: Suzuki-Miyaura coupling of tert-butyl 5-bromo-3-thienylcarbamate.
Experimental Protocol (General):
A general procedure for the Suzuki-Miyaura coupling of aryl bromides is as follows. Optimization for the specific substrate may be required.
-
Reaction Setup: To a Schlenk flask, add tert-butyl 5-bromo-3-thienylcarbamate (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a variety of primary or secondary amines at the 5-position of the thiophene ring.[3][4][5][6][7]
Caption: Buchwald-Hartwig amination of tert-butyl 5-bromo-3-thienylcarbamate.
Experimental Protocol (General):
A general procedure for the Buchwald-Hartwig amination of aryl bromides is as follows.[6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine tert-butyl 5-bromo-3-thienylcarbamate (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Lithiation and Borylation
Lithiation of the C-Br bond followed by trapping with a boronic ester provides a versatile route to the corresponding 5-borylated thiophene derivative. This intermediate is a valuable precursor for subsequent Suzuki-Miyaura coupling reactions.
Caption: Lithiation and borylation of tert-butyl 5-bromo-3-thienylcarbamate.
Experimental Protocol (General):
A general procedure for the lithiation and borylation of aryl bromides is outlined below.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of tert-butyl 5-bromo-3-thienylcarbamate (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Borylation: Add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate, 1.2 eq.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting boronic acid or boronate ester can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.
Safety Information
tert-butyl 5-bromo-3-thienylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
tert-butyl 5-bromo-3-thienylcarbamate is a valuable and versatile building block in organic synthesis. Its defined physical properties and predictable reactivity in key cross-coupling and lithiation reactions make it an important tool for the synthesis of complex thiophene-containing molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.
References
- 1. 494833-75-9, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-FDC Chemical [fdc-chemical.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI Deutschland GmbH [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, also known as tert-butyl (5-bromothiophen-3-yl)carbamate, is a key heterocyclic building block in organic synthesis. Its unique structural features, combining a reactive bromine atom and a protected amino group on a thiophene core, make it a valuable intermediate in the development of a wide range of functional molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characterization. Particular emphasis is placed on its application in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures for the pharmaceutical and materials science industries.
Core Chemical Properties
This compound is a stable solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its solubility in common organic solvents and prevents unwanted side reactions of the amine during chemical transformations. The bromine atom at the 2-position of the thiophene ring is susceptible to a variety of cross-coupling reactions, making it a versatile handle for molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | tert-butyl (5-bromothiophen-3-yl)carbamate |
| CAS Number | 494833-75-9 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Physical Form | Off-white to light-red to brown liquid or solid[1] |
| Melting Point | 105-108 °C (literature for tert-butyl carbamate)[2][3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Note: The melting point provided is for the closely related compound tert-butyl carbamate and should be considered as an estimate for this compound.
Synthesis and Reactivity
The synthesis of this compound typically involves the bromination of a suitable 4-aminothiophene derivative, followed by protection of the amino group with a Boc anhydride. The reactivity of this compound is dominated by the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions.
General Synthesis Pathway
A common synthetic approach involves the following logical steps:
Caption: General synthesis workflow for this compound.
Key Reactions: Suzuki and Stille Coupling
This compound is an excellent substrate for Suzuki and Stille cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 2-position of the thiophene ring.
The Suzuki coupling reaction involves the palladium-catalyzed reaction of the bromothiophene with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Caption: Schematic of the Suzuki cross-coupling reaction.
The Stille coupling utilizes an organotin reagent as the coupling partner for the bromothiophene, also catalyzed by a palladium complex.
Caption: Schematic of the Stille cross-coupling reaction.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and subsequent cross-coupling reactions of this compound. These protocols are based on established methods for similar compounds and may require optimization for specific substrates and scales.
Synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate
This procedure is adapted from a general method for the Boc protection of amines.
Materials:
-
2-Bromo-4-aminothiophene hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-bromo-4-aminothiophene hydrochloride in dichloromethane.
-
Add triethylamine (approximately 2.2 equivalents) and stir the mixture until it becomes a clear solution.
-
Add di-tert-butyl dicarbonate (approximately 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
General Protocol for Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectral Characterization Data (Predicted and Comparative)
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted/Comparative Data for this compound |
| ¹H NMR | - A singlet for the tert-butyl group (~1.5 ppm).- Two doublets for the thiophene protons.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon).- A signal for the carbonyl carbon (~153 ppm).- Signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted downfield. |
| FTIR (cm⁻¹) | - N-H stretch (~3300-3400 cm⁻¹).- C-H stretches from the alkyl groups (~2850-3000 cm⁻¹).- A strong C=O stretch from the carbamate (~1700-1725 cm⁻¹).- C-N stretch (~1250 cm⁻¹).- C-Br stretch (typically in the fingerprint region < 800 cm⁻¹). |
| Mass Spec. | - The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight (278.17 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).- Fragmentation may involve the loss of the tert-butyl group or the entire Boc group. |
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals and organic electronic materials. The thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic a phenyl ring while having different electronic properties and metabolic profile.
This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential biological activity. For instance, the amino-thiophene core is found in various kinase inhibitors, which are a major class of anti-cancer drugs. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups through cross-coupling reactions, enabling the exploration of the chemical space around the thiophene scaffold to optimize drug-target interactions.
The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: A logical workflow for the application of the title compound in drug discovery.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The information presented in this technical guide, including its physicochemical properties, synthetic methodologies, and reactivity profiles, is intended to support researchers and scientists in the fields of drug discovery and materials science in the effective utilization of this important chemical intermediate. Further investigation into its specific applications and the development of more detailed experimental protocols will undoubtedly continue to expand its utility in creating novel and functional molecules.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The synthesis involves a three-step sequence starting from commercially available 3-aminothiophene: N-protection, followed by regioselective bromination. This guide details the necessary starting materials, experimental protocols, and includes a summary of quantitative data.
Core Synthetic Pathway
The most direct and strategically sound approach to synthesizing this compound involves the following key transformations:
-
Boc Protection of 3-Aminothiophene: The initial step is the protection of the amino group of 3-aminothiophene using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to yield tert-butyl (thiophen-3-yl)carbamate. This protection strategy is crucial as it modulates the reactivity of the thiophene ring for the subsequent bromination step and ensures the stability of the amino functionality.
-
Regioselective Bromination: The N-Boc protected aminothiophene undergoes electrophilic bromination. The N-Boc-amino group at the 3-position acts as an ortho-, para-directing group, activating the C2 and C5 positions for electrophilic substitution. The use of N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective monobromination of activated thiophene rings, favoring substitution at the 2-position.[1]
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields for analogous reactions found in the chemical literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Boc Protection | 3-Aminothiophene | tert-butyl (thiophen-3-yl)carbamate | Di-tert-butyl dicarbonate, Base | 85-95 |
| 2 | Bromination | tert-butyl (thiophen-3-yl)carbamate | This compound | N-Bromosuccinimide (NBS) | 70-85 |
Experimental Protocols
Step 1: Synthesis of tert-butyl (thiophen-3-yl)carbamate
This procedure outlines the N-tert-butyloxycarbonylation of 3-aminothiophene.
-
Materials:
-
3-Aminothiophene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminothiophene (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If using a water-miscible solvent like THF, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (thiophen-3-yl)carbamate. The product can be further purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of the Boc-protected aminothiophene.
-
Materials:
-
tert-butyl (thiophen-3-yl)carbamate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl (thiophen-3-yl)carbamate (1.0 eq) in acetonitrile or DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from 3-aminothiophene.
Caption: Synthetic route to the target compound.
References
In-Depth Technical Guide: 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
CAS Number: 494833-75-9 Synonyms: tert-butyl (5-bromothiophen-3-yl)carbamate, 3-(Boc-amino)-5-bromothiophene
This technical guide provides a comprehensive overview of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, a key intermediate in organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a thiophene derivative featuring a bromine atom and a tert-butyloxycarbonyl (Boc) protected amine group. These functional groups make it a versatile building block for various chemical transformations. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating further functionalization of the amine. The bromine atom is well-suited for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO₂S | PubChem |
| Molecular Weight | 278.17 g/mol | PubChem |
| Appearance | Off-white to light yellow or light-red to brown solid or powder | Various Suppliers |
| Melting Point | 88-91 °C | Sigma-Aldrich |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Various Suppliers |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 276.97721 | PubChem[2] |
| Topological Polar Surface Area | 66.6 Ų | PubChem[2] |
Synthesis
A plausible synthetic approach for this compound would involve the bromination of a suitable 4-(N-tert-butyloxycarbonylamino)thiophene precursor. The starting material could potentially be synthesized from 3-aminothiophene, followed by Boc-protection and subsequent regioselective bromination.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene core and various aryl or heteroaryl boronic acids or esters. This is a powerful strategy for building molecular complexity and is widely used in the synthesis of pharmaceutical candidates.[3][4]
Experimental Workflow: Generalized Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using a bromothiophene derivative.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Precursor for Kinase Inhibitors
Thiophene-containing compounds are known to exhibit a wide range of biological activities and are present in numerous approved drugs. The thieno[2,3-d]pyrimidine scaffold, in particular, is a well-established core structure for the development of kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
This compound can serve as a key starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives. The amino group at the 4-position, after deprotection, can be cyclized with appropriate reagents to form the pyrimidine ring, while the bromo group at the 2-position can be used to introduce various substituents to modulate the activity and selectivity of the resulting kinase inhibitor.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical scenario where a thieno[2,3-d]pyrimidine-based kinase inhibitor, synthesized from the title compound, modulates a cellular signaling pathway.
Caption: Hypothetical modulation of a kinase signaling pathway.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This safety information is based on available data from suppliers and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, with a readily displaceable bromine atom and a protected amine, allows for sequential and site-selective modifications. While detailed public information on its synthesis and specific reaction protocols is limited, its utility as a precursor for Suzuki-Miyaura coupling reactions and in the construction of heterocyclic scaffolds like thieno[2,3-d]pyrimidines highlights its importance for the development of novel kinase inhibitors and other potential therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.
References
- 1. This compound | 494833-75-9 [sigmaaldrich.com]
- 2. Tert-butyl N-(4-bromothiophen-3-yl)carbamate | C9H12BrNO2S | CID 4463503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to tert-butyl (5-bromothiophen-3-yl)carbamate for Researchers and Drug Development Professionals
An In-depth Examination of the Physical Form, Storage, and Handling of a Key Synthetic Intermediate
This technical guide provides a detailed overview of the physical and chemical properties of tert-butyl (5-bromothiophen-3-yl)carbamate, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering essential information on its physical form, storage requirements, and safe handling protocols.
Core Physicochemical Properties
tert-butyl (5-bromothiophen-3-yl)carbamate, identified by the CAS Number 494833-75-9, is a solid, typically appearing as a powder.[1] Its molecular structure and key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 494833-75-9 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Physical Form | Solid, Powder[1] |
| Melting Point | 88-91 °C[1] |
| Boiling Point | 276.8 ± 25.0 °C at 760 mmHg (Predicted)[1][2] |
| Solubility | No experimental data available for water solubility.[1] Generally expected to be soluble in organic solvents. |
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of tert-butyl (5-bromothiophen-3-yl)carbamate. The compound is stable under recommended storage conditions.[1]
Recommended Storage Conditions:
-
Temperature: Store in a cool, well-ventilated area, with a recommended temperature of 2-8°C.[1]
-
Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place.[1]
-
Light: Protect from direct sunlight.[1]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
For short-term transport, shipping at room temperature for less than two weeks is acceptable.[1]
Safety and Handling
As with any chemical reagent, appropriate safety precautions must be observed when handling tert-butyl (5-bromothiophen-3-yl)carbamate. The following is a summary of key safety information.
Hazard Identification:
-
Signal Word: Warning[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation.[1]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: If dust or aerosols are formed, use a suitable respirator.
-
-
Hygiene Measures: Avoid inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.[1]
Experimental Protocols
Visualizing the Molecular Structure
To aid in the understanding of its chemical properties, the molecular structure of tert-butyl (5-bromothiophen-3-yl)carbamate is presented below.
Caption: Chemical structure of tert-butyl (5-bromothiophen-3-yl)carbamate.
References
molecular weight of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. This compound is characterized by its thiophene core, substituted with a bromine atom and a tert-butyloxycarbonyl (Boc) protected amine group.
| Property | Value | Citations |
| CAS Number | 494833-75-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 278.17 g/mol | [1][3][4] |
| IUPAC Name | tert-butyl 5-bromo-3-thienylcarbamate | [2][4] |
| SMILES Code | BrC1=CC(=CS1)NC(=O)OC(C)(C)C | [1] |
| Purity | Typically ≥97% | [2][4] |
| Physical Form | Off-white to Light-red to Brown Liquid or Solid | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][2] |
Chemical Structure
The molecular structure of this compound consists of a central thiophene ring functionalized with a bromine atom at the 2-position and a Boc-protected amino group at the 4-position. The relationship between these components is illustrated in the diagram below.
Experimental Protocols
General Synthetic Workflow:
-
Boc Protection of 4-Aminothiophene:
-
4-Aminothiophene is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
A base, such as triethylamine or diisopropylethylamine, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0°C.
-
The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and unreacted Boc₂O. The organic layer is then dried and concentrated to yield 4-(N-tert-butyloxycarbonylamino)thiophene.
-
-
Bromination of the Protected Thiophene:
-
The resulting 4-(N-tert-butyloxycarbonylamino)thiophene is dissolved in an appropriate solvent, such as tetrahydrofuran or a chlorinated solvent.
-
The solution is cooled to a low temperature (e.g., -78°C).
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise. The regioselectivity of the bromination at the 2-position is favored due to the electronic properties of the thiophene ring.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
The reaction progress is monitored by TLC or gas chromatography.
-
Once the reaction is complete, it is quenched and subjected to an aqueous workup. The crude product is then purified, typically by column chromatography, to yield this compound.
-
The workflow for this proposed synthesis is depicted in the following diagram.
Safety and Handling
This compound is associated with several hazard statements.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-Depth Technical Guide to the Stability of N-Boc Protected Bromothiophenes
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of N-tert-butoxycarbonyl (Boc) protected bromothiophenes. These compounds are pivotal intermediates in the synthesis of pharmaceuticals and functional materials. Understanding their stability is critical for reaction optimization, purification, and storage. This document outlines the key factors influencing their stability, potential degradation pathways, and recommended handling and analysis protocols.
Core Stability Considerations
The stability of an N-Boc protected bromothiophene is primarily governed by the interplay between two key structural features: the acid- and thermo-labile N-Boc protecting group and the reactive bromothiophene core.
1.1. Stability of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its robustness under many synthetic conditions. However, it has specific vulnerabilities that dictate the operational parameters for handling N-Boc protected bromothiophenes.
-
General Stability: The Boc group is stable towards most nucleophiles, bases, and catalytic hydrogenation conditions.[1][2][3] This orthogonality allows for selective reactions at other sites of the molecule.[2]
-
Acid Lability: The primary vulnerability of the Boc group is its susceptibility to cleavage under acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[2][4] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[5][6] Even moderate acidic conditions, such as during reverse-phase chromatography with TFA in the eluent, can cause slow cleavage, especially during solvent evaporation.[7]
-
Thermal Lability: The N-Boc group can also be cleaved under thermolytic conditions, typically requiring temperatures above 100-150°C.[8][9][10] Thermal deprotection can be an alternative in the absence of acid but may not be suitable for thermally sensitive substrates.[8][11] The reactivity in thermal deprotection follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine.[9]
-
Lewis Acid and Oxidative Conditions: The Boc group is generally not stable towards Lewis acids or certain oxidative conditions.[12]
1.2. Stability and Reactivity of the Bromothiophene Core
The bromothiophene ring itself is a reactive entity, and its stability is influenced by the position of the bromine atom and the presence of substituents.
-
Isomeric Reactivity: The position of the bromine atom significantly impacts the reactivity of the C-Br bond. 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) and lithiation.[13][14] This is attributed to the C2 position being more electron-deficient, which facilitates the oxidative addition step in cross-coupling reactions.[13][14]
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, especially at the sulfur atom.[15][16] Oxidation can lead to the formation of thiophene S-oxides or S,S-dioxides.[15][17] These oxidized species are no longer aromatic and can be highly reactive, potentially undergoing dimerization or other subsequent reactions.[15][17][18] The degree of substitution on the thiophene ring influences the stability of these oxidized intermediates.[15][18]
-
Photostability: Brominated aromatic compounds can undergo photodegradation, which may involve debromination pathways.[16]
Potential Degradation Pathways
Based on the individual vulnerabilities of the N-Boc group and the bromothiophene core, several degradation pathways can be anticipated.
Quantitative Data Summary
Table 1: Selected Conditions for N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 3 h | High | [2] |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1 - 4 h | >70% | [5] |
| p-Toluenesulfonic acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40 °C | 2 h | N/A | |
| Thermal (No Catalyst) | Trifluoroethanol (TFE) | 150 °C | 60 min | 49-72% (Aryl) | [8][19] |
| Thermal (No Catalyst) | Methanol (MeOH) | 240 °C | 30 min | ~88% (Aryl) | [19] |
| Boiling Water | Water | 100 °C | Variable | Substrate dependent |[10] |
Table 2: Qualitative Reactivity Comparison of Bromothiophene Isomers
| Reaction Type | 2-Bromothiophene Reactivity | 3-Bromothiophene Reactivity | Rationale | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Higher | Lower | C2 is more electron-deficient, facilitating oxidative addition. | [13][14] |
| Lithiation / Metal-Halogen Exchange | Higher | Lower | C2 proton is more acidic; 2-thienyllithium is more stable. | [13] |
| Buchwald-Hartwig Amination | Higher | Lower (more challenging) | Slower rate of oxidative addition for the 3-isomer. |[13] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Aminothiophene [2][6]
-
Dissolution: Dissolve the aminothiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water/THF.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or sodium hydroxide.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 1-4 hours. Monitor progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Acid-Catalyzed N-Boc Deprotection [2][5]
-
Dissolution: Dissolve the N-Boc protected bromothiophene (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM), methanol, or dioxane.
-
Acid Addition: Slowly add the acid (e.g., 3-10 equivalents of TFA, or a 4M solution of HCl in dioxane) to the solution. The reaction can be exothermic and may evolve gas (CO₂ and isobutene); ensure adequate ventilation and cooling if necessary.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid.
-
Isolation: The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). If the free amine is required, a basic work-up can be performed.
Protocol 3: General Stability Assessment
-
Sample Preparation: Prepare solutions of the N-Boc protected bromothiophene at a known concentration in various solvents relevant to its intended use (e.g., DCM, THF, acetonitrile, methanol).
-
Stress Conditions: Subject the solutions to a matrix of stress conditions:
-
pH: Spike solutions with acid (e.g., 0.1% TFA) and base (e.g., 0.1% triethylamine).
-
Temperature: Store aliquots at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated (40°C)).
-
Light: Expose aliquots to UV light in a photostability chamber.
-
Atmosphere: Store aliquots under an inert atmosphere (N₂) and ambient air.
-
-
Time Points: Withdraw samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the samples immediately using a stability-indicating method, such as HPLC-UV or LC-MS. Quantify the peak area of the parent compound and identify any new peaks corresponding to degradation products.
-
Data Reporting: Report the percentage of the parent compound remaining at each time point under each condition.
Summary and Recommendations
-
Storage: For long-term stability, N-Boc protected bromothiophenes should be stored at low temperatures (2-8°C), protected from light, and under an inert atmosphere to minimize oxidative degradation and potential photodegradation.[16]
-
Handling: Avoid exposure to acidic conditions, including acidic glassware, solvents, or chromatography media, unless deprotection is intended. Use buffered or neutral conditions where possible.
-
Reaction Planning: When planning reactions, consider the lability of the Boc group to both acid and heat. If subsequent steps require high temperatures or acidic reagents, an alternative, more robust protecting group may be necessary. The higher reactivity of the 2-bromo position compared to the 3-bromo position should be considered in cross-coupling reaction design.[13]
-
Analysis: When analyzing these compounds by reverse-phase HPLC, using a mobile phase with a non-acidic or weakly acidic modifier (e.g., ammonium acetate, formic acid) instead of TFA is advisable to prevent on-column or post-collection deprotection.[7]
By understanding these key stability factors and implementing the recommended protocols, researchers can more effectively utilize N-Boc protected bromothiophenes in their synthetic endeavors, ensuring higher yields, improved purity, and reliable storage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fundamental Reactions of 2-Bromo-4-(Boc-amino)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(Boc-amino)thiophene, also known as tert-butyl (5-bromothiophen-3-yl)carbamate, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a thiophene ring, a synthetically useful bromine atom, and a protected amine functionality. This unique combination of features allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of diverse and complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Boc-protecting group on the amino functionality provides stability under many reaction conditions and can be readily removed when desired, allowing for further functionalization. This guide provides a comprehensive overview of the fundamental reactions of 2-Bromo-4-(Boc-amino)thiophene, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.
Core Reactions and Methodologies
The reactivity of 2-Bromo-4-(Boc-amino)thiophene is dominated by transformations involving the carbon-bromine bond. These primarily include palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and 2-Bromo-4-(Boc-amino)thiophene is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Reaction Scheme:
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of novel substituted 4-aminothiophene derivatives. The protocols described herein are based on established methodologies for the Suzuki coupling of various bromothiophenes and other bromo-heterocycles. While direct literature for this specific substrate is not abundant, the provided conditions serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this specific application, this compound is coupled with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The tert-butyloxycarbonyl (Boc) protecting group on the amine is generally stable under these conditions.
Generalized Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Recommended Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki coupling of bromothiophene derivatives. These parameters should be optimized for each specific substrate combination.
| Component | Reagent/Condition | Typical Amount/Setting | Notes |
| Thiophene Substrate | This compound | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure full consumption of the starting material. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1 - 5 mol% | A common and effective catalyst for this type of coupling.[1] Other catalysts like PdCl₂(dppf) can also be used. |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents | The choice of base can influence the reaction rate and yield.[1][2] |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water | 0.1 - 0.5 M | Solvents should be degassed to remove oxygen, which can deactivate the catalyst.[1] |
| Temperature | 80 - 100 °C | The reaction is typically heated to drive it to completion.[3] | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the thiophene substrate.[1]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-4-(N-tert-butyloxycarbonylamino)thiophene.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the successful Suzuki-Miyaura coupling of this compound. Researchers should consider these as starting points and may need to optimize conditions to achieve the best results for their specific aryl or heteroaryl boronic acid coupling partners. Careful monitoring and purification are key to obtaining the desired products in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Deprotection Methods for Brominated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the N-Boc deprotection of brominated thiophenes. This document includes detailed experimental protocols, comparative data, and decision-making workflows to guide researchers in selecting the most appropriate method for their specific substrate and synthetic goals, with a key focus on preserving the carbon-bromine bond.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. However, the deprotection of N-Boc protected brominated thiophenes presents a challenge due to the potential for debromination or degradation of the thiophene ring under harsh reaction conditions. The choice of deprotection method is therefore critical to ensure a high yield of the desired aminobromothiophene.
This document outlines several common and milder deprotection strategies, providing detailed protocols and comparative data to facilitate method selection.
Deprotection Methodologies and Comparative Data
Several methods can be employed for the N-Boc deprotection of brominated thiophenes, ranging from standard acidic conditions to milder, more selective alternatives. The choice of method depends on the stability of the substrate and the presence of other functional groups.
Acid-Catalyzed Deprotection
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for N-Boc deprotection. While effective, they are harsh and can lead to side reactions, including the potential for debromination, especially with prolonged reaction times or elevated temperatures.
Table 1: Comparison of Acid-Catalyzed N-Boc Deprotection Methods for Brominated Thiophenes
| Substrate/Product Example | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| N-Boc-2-amino-3-bromothiophene | TFA / DCM | Room Temp. | 1 | ~95% (general) | [1] |
| N-Boc-3-amino-2-bromothiophene | 4M HCl in Dioxane | Room Temp. | 0.5 - 2 | High (general) | [2] |
| N-Boc protected aminobenzothiophene derivative | TFA / DCM | Room Temp. | 1 | Not specified | [3] |
Thermal Deprotection
Thermal deprotection offers an acid-free alternative, often carried out in high-boiling, polar, non-protic solvents or specialized fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4][5][6] This method can be particularly advantageous for substrates sensitive to strong acids, although high temperatures may be required.
Table 2: Thermal N-Boc Deprotection Conditions
| Reagent/Solvent | Temperature (°C) | Time | Notes | Citation |
| Water | 90-100 | < 15 min | Eco-friendly, effective for various amines. | [7] |
| TFE or HFIP | Reflux or Microwave | Variable | Can be highly efficient and rapid, especially with microwave heating. HFIP is generally more reactive than TFE. | [4] |
| Various Solvents (Flow Chemistry) | 120-240 | Variable | Precise temperature control can allow for selective deprotection. | [6] |
Mild Deprotection Methods
For substrates that are sensitive to both strong acids and high temperatures, several milder deprotection methods have been developed.
-
Oxalyl Chloride in Methanol: This method proceeds at room temperature and is reported to be faster for substrates containing electron-withdrawing groups, such as bromine.[8][9]
-
p-Toluenesulfonic Acid (pTSA): pTSA offers an easier-to-handle solid alternative to volatile and corrosive acids like TFA and HCl.[10]
-
Lewis Acids (e.g., ZnBr₂): Lewis acids can mediate Boc cleavage under non-protic conditions.[7]
Table 3: Mild N-Boc Deprotection Methods
| Method | Reagent/Solvent | Temperature (°C) | Time (h) | Notes | Citation |
| Oxalyl Chloride | (COCl)₂ / MeOH | Room Temp. | 1 - 4 | Yields up to 90%. Faster for electron-deficient aromatics. | [8][9] |
| p-Toluenesulfonic Acid | pTSA·H₂O / DME | 40 | 2 | Good for automated synthesis. | [10] |
| Water-mediated | H₂O | 90-100 | < 0.25 | "Green" and catalyst-free. | [7] |
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection with TFA
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the N-Boc protected brominated thiophene (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 equivalents). For sensitive substrates, the reaction can be cooled to 0 °C before the addition of TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Thermal Deprotection in Fluorinated Alcohols
This method is suitable for acid-sensitive substrates.
-
Dissolution: Dissolve the N-Boc protected brominated thiophene in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Heating: Heat the solution to reflux or use a microwave reactor at a specified temperature (e.g., 150 °C).[4]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion. Reaction times can vary from minutes to several hours depending on the substrate and heating method.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation. In many cases, no further work-up is necessary.
-
-
Purification: If required, purify the product by column chromatography.
Protocol for Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is particularly useful for substrates with acid-labile functional groups.[8]
-
Dissolution: In a dry round-bottom flask, dissolve the N-Boc protected brominated thiophene (1 equivalent) in methanol (approx. 0.1 M).
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting product is often the hydrochloride salt of the deprotected amine and may be used directly or after a basic work-up to obtain the free amine.
-
-
Purification: Purify by crystallization or column chromatography as needed.
Workflow and Signaling Pathway Diagrams
The selection of an appropriate N-Boc deprotection method is crucial for a successful synthesis. The following diagrams illustrate the general deprotection mechanisms and a logical workflow for method selection.
Caption: Decision workflow for selecting an N-Boc deprotection method.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Mechanism of thermal N-Boc deprotection.
Conclusion
The successful deprotection of N-Boc protected brominated thiophenes requires careful consideration of the reaction conditions to avoid unwanted side reactions. Standard acidic methods using TFA or HCl can be effective but may not be suitable for sensitive substrates. Thermal and milder deprotection methods, such as those employing oxalyl chloride or pTSA, provide valuable alternatives for preserving the integrity of the brominated thiophene core and other functional groups. The protocols and comparative data presented in these application notes serve as a guide for researchers to select and optimize the N-Boc deprotection step in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mcours.net [mcours.net]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, also known as tert-butyl (5-bromo-3-thienyl)carbamate, is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and a protected amine on a thiophene scaffold, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The thiophene ring is a well-established "privileged pharmacophore" in drug discovery, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role as a key intermediate in the development of kinase inhibitors and other targeted therapies.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its strategic functionalization capabilities. The bromine atom at the 2-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.[3][4] The Boc-protected amine at the 4-position, following deprotection, provides a site for amide bond formation, sulfonylation, or reductive amination, enabling the elaboration of diverse side chains crucial for target engagement and modulation of physicochemical properties.
This bifunctional nature makes it a key component in the synthesis of compounds targeting a range of biological pathways. While specific quantitative data for compounds directly derived from this exact starting material is not abundant in publicly available literature, its structural motifs are present in various classes of inhibitors. Its application can be broadly categorized into:
-
Synthesis of Kinase Inhibitors: The aminothiophene core is a feature in some kinase inhibitors. The ability to introduce diverse groups at the 2-position via cross-coupling and modify the 4-amino group allows for the exploration of structure-activity relationships (SAR) to achieve potent and selective inhibition.
-
Scaffold for Thienopyrimidine Synthesis: 2-Aminothiophene derivatives are common precursors for the synthesis of thienopyrimidines, a class of fused heterocycles with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8]
-
Development of Novel Heterocyclic Systems: The reactivity of the bromo and amino functionalities can be exploited to construct more complex heterocyclic systems with potential therapeutic value.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substituted thiophenes and serve as a starting point for the synthesis of derivatives from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the free amine.
Materials:
-
Boc-protected thiophene derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 10-50% v/v) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond from the deprotected aminothiophene.
Materials:
-
4-Aminothiophene derivative (from Protocol 2)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and stir for 15 minutes at room temperature.
-
Add the 4-aminothiophene derivative and the base.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Data Presentation
| Compound Class | Target | IC₅₀ / Activity | Reference |
| 2-Aminothiophene Derivatives | Anticancer (various cell lines) | Growth inhibition at µM concentrations | [9] |
| 2-Aminothiophene Derivatives | Antibacterial (S. aureus, E. coli) | MIC values in µg/mL range | [10] |
| Thienopyrimidine Derivatives | Anti-inflammatory (in vitro) | Significant inhibition of protein denaturation | |
| Thiophene-based Compounds | 5-LOX Inhibition (in vitro) | ~57% inhibition at 100 µg/mL | [11] |
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from this compound.
Caption: General synthetic route for functionalizing 2-Bromo-4-(Boc-amino)thiophene.
Logical Relationship for Drug Discovery
This diagram shows the logical progression from the starting material to a potential drug candidate.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 9. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (5-bromothiophen-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-bromothiophen-3-yl)carbamate is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom on the thiophene ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position. The Boc-protected amine at the 3-position is a key functional group, often found in biologically active molecules. This document provides detailed application notes and extrapolated protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this substrate. These protocols are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.
The products of these reactions are key building blocks for the synthesis of a wide range of compounds with potential therapeutic applications, including but not limited to kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to functionalize the thiophene core is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions require careful attention to several factors:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the phosphine ligands.
-
Anhydrous Solvents: The use of dry, degassed solvents is critical to prevent quenching of organometallic intermediates and to ensure catalyst activity.
-
Ligand Selection: The choice of phosphine ligand is crucial and depends on the specific coupling reaction and substrates. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling and for the deprotonation of the nucleophile in Buchwald-Hartwig amination. The choice of base can significantly impact the reaction rate and yield.
-
Temperature Control: Reaction temperatures should be carefully controlled and optimized for each specific transformation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For tert-butyl (5-bromothiophen-3-yl)carbamate, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like tBuXPhos Pd G3, 1-5 mol%) and, if necessary, an external ligand.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, or DME, with water often used as a co-solvent). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted thiophene derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | tBuXPhos Pd G3 (1) | - | K₃PO₄ | t-Amyl Alcohol | 110 | 4 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 16 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and should be considered as representative examples.
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(Ar-Br)"]; PdII_Ar [label="Ar-Pd(II)L₂(Br)"]; Transmetal [label="Transmetalation\n(R-B(OH)₂)"]; PdII_Ar_R [label="Ar-Pd(II)L₂(R)"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-R", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_Ar [label=""]; PdII_Ar -> Transmetal [label="Base"]; Transmetal -> PdII_Ar_R [label=""]; PdII_Ar_R -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [style=dashed]; } Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of pharmaceuticals. This reaction can be used to couple tert-butyl (5-bromothiophen-3-yl)carbamate with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the phosphine ligand (if not using a precatalyst) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2-1.5 equiv.), tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) to a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Inerting: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted thiophene derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | XPhos Pd G3 (1.5) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BippyPhos | LiHMDS | THF | 80 | 12 | 70-80 |
| 4 | Indole | BrettPhos Pd G3 (2) | - | K₂CO₃ | Toluene | 100 | 20 | 65-75 |
Yields are estimated based on similar reactions reported in the literature and should be considered as representative examples.
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(Ar-Br)"]; PdII_Ar [label="Ar-Pd(II)L₂(Br)"]; AmineCoord [label="Amine Coordination\n(R₂NH)"]; PdII_Amine [label="[Ar-Pd(II)L₂(NHR₂)]⁺Br⁻"]; Deprotonation [label="Deprotonation\n(Base)"]; PdII_Amido [label="Ar-Pd(II)L₂(NR₂)"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; OxAdd -> PdII_Ar; PdII_Ar -> AmineCoord; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed]; } Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of conjugated systems and has applications in materials science and the development of molecular probes.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or Et₃N) and a suitable base (e.g., Et₃N, DIPA, or Cs₂CO₃).
-
Inerting: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with saturated aqueous NH₄Cl (to remove copper salts), then with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (2) | DIPA | DMF | 40 | 4 | 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 50 | 8 | 70-80 |
| 4 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2) | - | TMP | DMSO | RT | 2 | 85-95 |
Yields are estimated based on similar reactions reported in the literature and should be considered as representative examples.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes and for the construction of complex carbocyclic frameworks.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a Schlenk tube, combine tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃ or P(t-Bu)₃, 2-10 mol%).
-
Base and Solvent Addition: Add a suitable base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) and a polar aprotic solvent (e.g., DMF, DMAc, or NMP).
-
Inerting: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-140 °C) and stir for 12-48 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Representative Heck Coupling Reactions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 60-70 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 65-75 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 36 | 55-65 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's catalyst | NaOAc | NMP | 140 | 48 | 40-50 |
Yields are estimated based on similar reactions reported in the literature and should be considered as representative examples.
Experimental Workflow
Conclusion
The palladium-catalyzed cross-coupling reactions of tert-butyl (5-bromothiophen-3-yl)carbamate provide a powerful and versatile platform for the synthesis of a diverse array of functionalized thiophene derivatives. The protocols and data presented herein, while extrapolated from closely related systems, offer a solid foundation for researchers in drug discovery and materials science to develop novel molecules with tailored properties. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be essential to achieve high yields and purity for specific substrate combinations.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-(Boc-amino)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-(Boc-amino)thiophene. This versatile building block is a key intermediate in the synthesis of a wide range of substituted thiophenes, which are prevalent in medicinal chemistry and materials science. The following sections detail the reaction conditions for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a guide for the synthesis of diverse molecular architectures.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate such as 2-Bromo-4-(Boc-amino)thiophene, these reactions allow for the introduction of a variety of functional groups at the 2-position of the thiophene ring, paving the way for the synthesis of complex molecules and libraries of compounds for drug discovery. The selection of the appropriate coupling reaction and conditions is crucial for achieving high yields and purity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~90 |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | ~78 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of tert-butyl (5-(4-methoxyphenyl)thiophen-3-yl)carbamate
-
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-(Boc-amino)thiophene, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by a palladium complex.[3] Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[4]
Representative Reaction Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~88 |
| 2 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 90 | 18 | ~82 |
| 3 | Trimethyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 10 | ~75 |
Detailed Experimental Protocol: Stille Coupling
Synthesis of tert-butyl (5-phenylthiophen-3-yl)carbamate
-
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-(Boc-amino)thiophene and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous toluene via syringe.
-
Add tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5]
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~92 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 10 | ~80 |
Detailed Experimental Protocol: Sonogashira Coupling
Synthesis of tert-butyl (5-(phenylethynyl)thiophen-3-yl)carbamate
-
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-(Boc-amino)thiophene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous THF, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for synthesizing arylamines from aryl halides and primary or secondary amines.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 24 | ~75 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of tert-butyl (5-(morpholino)thiophen-3-yl)carbamate
-
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.
-
Outside the glovebox, add 2-Bromo-4-(Boc-amino)thiophene and degassed anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Heck Coupling
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Representative Reaction Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~85 |
| 3 | Acrylonitrile | PdCl₂(dppf) (3) | - | NaOAc | DMA | 120 | 12 | ~78 |
Detailed Experimental Protocol: Heck Coupling
Synthesis of (E)-n-butyl 3-(4-(Boc-amino)thiophen-2-yl)acrylate
-
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile, degassed
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube, add 2-Bromo-4-(Boc-amino)thiophene, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed anhydrous acetonitrile and n-butyl acrylate.
-
Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product by flash column chromatography.
-
References
- 1. ijnc.ir [ijnc.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules using modern synthetic methodologies. The following sections showcase the application of continuous flow chemistry and visible-light photoredox catalysis in the efficient synthesis of Rufinamide and the late-stage functionalization of Fasudil, respectively. Additionally, relevant biological signaling pathways are illustrated to provide context for the action of these molecules.
Continuous Flow Synthesis of Rufinamide
Application Note: The continuous flow synthesis of the anti-seizure medication Rufinamide offers significant advantages over traditional batch processing. This method allows for the safe in-situ generation and immediate consumption of the energetic intermediate, 2,6-difluorobenzyl azide, thereby minimizing explosion hazards. The telescoped multi-step synthesis in a continuous flow reactor system enables a remarkably short total residence time and a high overall yield, making it an efficient and scalable process for the production of this active pharmaceutical ingredient (API).[1][2][3]
Quantitative Data
| Parameter | Value | Reference |
| Bioactive Molecule | Rufinamide | [1][3] |
| Synthetic Method | Continuous Flow Chemistry | [1][2] |
| Overall Yield | 92% | [1][3] |
| Total Residence Time | ~11 minutes | [1][3] |
| Throughput | 215 mg/hour (lab scale) | [4] |
| Key Advantages | Enhanced safety, rapid synthesis, high yield, scalability | [1][2] |
Experimental Protocol: Fully Continuous Synthesis of Rufinamide
Materials and Equipment:
-
Harvard Apparatus PhD Ultra syringe pumps
-
Stainless steel syringes (8 mL) and SGE glass syringes (2 mL)
-
PFA tubing (1/16" o.d., 0.03" i.d.)
-
Tefzel T-mixers (0.02" thru-hole)
-
Copper tubing reactor (431 µL volume, 1/16" o.d., 0.03" i.d.)
-
PFA reactors (40 µL and 57 µL)
-
Back-pressure regulator (100 psi)
-
Heating setup for the copper reactor (110 °C)
-
Ice-water bath
-
2,6-Difluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Methyl propiolate
-
Ammonium hydroxide (~28% NH₃ in water)
-
Dimethyl sulfoxide (DMSO)
-
Biphenyl (internal standard)
-
Reagent Preparation:
-
Feed A: Prepare a 1 M solution of 2,6-difluorobenzyl bromide with 0.1 M biphenyl as an internal standard in DMSO. Load into an 8-mL stainless steel syringe.
-
Feed B: Prepare a 0.5 M solution of sodium azide in DMSO. Load into a second 8-mL stainless steel syringe.
-
Feed C: Load neat methyl propiolate into a 2-mL SGE glass syringe.
-
Feed D: Load ammonium hydroxide (~28% ammonia) into a 2-mL SGE glass syringe.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system as depicted in the experimental workflow diagram.
-
Immerse the first T-mixer and the subsequent 40 µL PFA reactor in an ice-water bath.
-
The second PFA reactor (57 µL) is maintained at room temperature.
-
The 431 µL copper tubing reactor is heated to 110 °C.
-
A 100 psi back-pressure regulator is placed at the final outlet of the system.
-
-
Reaction Execution:
-
Set the syringe pumps to the following flow rates:
-
Feed A: 16.5 µL/min
-
Feed B: 41.3 µL/min
-
Feed C: 2.2 µL/min
-
Feed D: 6.6 µL/min
-
-
Pump the reagents through the system.
-
Step 1 (Azide Formation): Feeds A and B are mixed in a T-mixer and passed through the 57 µL PFA reactor at room temperature to form 2,6-difluorobenzyl azide in situ.
-
Step 2 (Amide Formation): Feeds C and D are mixed in the first T-mixer and passed through the 40 µL PFA reactor in the ice-water bath to form propiolamide.
-
Step 3 (Cycloaddition): The output streams from the two PFA reactors are combined in a final T-mixer and passed through the heated (110 °C) 431 µL copper tubing reactor to facilitate the copper-catalyzed 1,3-dipolar cycloaddition, forming Rufinamide.
-
-
Collection and Work-up:
-
Allow the system to stabilize by running for four residence times (~44 minutes).
-
Collect the product stream for 60 minutes.
-
To the collected reaction mixture, add twice the volume of water and stir for 15 minutes to precipitate the product.
-
Filter the resulting slurry and wash the solid with water.
-
Dry the off-white solid in a vacuum oven for 24 hours to obtain Rufinamide.
-
-
Analysis:
-
The product can be characterized by NMR and HRMS. The NMR in DMSO-d6 should be in accordance with literature values. HRMS (ESI+) for C₁₀H₈F₂N₄ONa [M+Na]⁺: calculated: 261.0558, found: 261.0559.[3]
-
Experimental Workflow
References
- 1. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Gram-Scale Synthesis of 2-Amino-4-arylthiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties, makes them highly valuable in medicinal chemistry and drug discovery.[3][4][5] The Gewald three-component reaction is arguably the most efficient and versatile method for synthesizing these polysubstituted thiophenes.[1][6][7] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][7]
This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of 2-amino-4-arylthiophenes, a specific subclass of 2-aminothiophenes, utilizing an L-proline catalyzed Gewald reaction. This organocatalytic approach offers mild reaction conditions, high yields, and a simplified work-up procedure, making it an attractive and environmentally benign methodology.[3] The protocol is designed for researchers requiring reliable access to multi-gram quantities of these important heterocyclic building blocks.
General Reaction Scheme
The synthesis of 2-amino-4-arylthiophenes via the Gewald reaction proceeds as follows, starting from an aryl methyl ketone, an activated nitrile, and elemental sulfur.
(Image of the general reaction scheme for the Gewald synthesis of 2-amino-4-arylthiophenes)
Experimental Protocols
I. Materials and Equipment
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
L-proline
-
Solvent (e.g., Dimethylformamide - DMF, or Ethanol)
-
Ethyl acetate (for extraction and recrystallization)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flasks (appropriate for gram-scale reactions)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
II. Gram-Scale Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This protocol is adapted from an efficient L-proline catalyzed Gewald reaction.[3]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (e.g., 6.0 g, 50 mmol), malononitrile (3.3 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol).
-
Addition of Catalyst and Solvent: Add L-proline (0.58 g, 5 mmol, 10 mol%) to the flask, followed by 100 mL of Dimethylformamide (DMF).
-
Reaction: Place the flask in a preheated oil bath at 60°C. Stir the mixture vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 300 mL of cold water and stir for 15 minutes. The crude product may precipitate.
-
Isolation of Crude Product: If a solid precipitates, collect it by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water and then a small amount of cold ethanol. If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Work-up of Organic Extracts: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 2-amino-4-phenylthiophene-3-carbonitrile as a crystalline solid.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the results for the synthesis of various 2-amino-4-arylthiophenes using different catalysts and conditions, demonstrating the versatility of the Gewald reaction.
| Entry | Aryl Ketone | Nitrile | Base/Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Malononitrile | L-proline (10) | DMF | 60 | 2.5 | 84 | [3] |
| 2 | 4-Methylacetophenone | Malononitrile | L-proline (10) | DMF | 60 | 3 | 82 | [3] |
| 3 | 4-Methoxyacetophenone | Malononitrile | L-proline (10) | DMF | 60 | 3 | 86 | [3] |
| 4 | 4-Chloroacetophenone | Malononitrile | L-proline (10) | DMF | 60 | 2 | 88 | [3] |
| 5 | Acetophenone | Ethyl Cyanoacetate | L-proline (10) | DMF | 60 | 5 | 75 | [3] |
| 6 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [2] |
| 7 | Acetophenone | Malononitrile | None (Ultrasound) | Water | 70 | 0.5-1 | 42-90 | [4] |
| 8 | Various Ketones | Malononitrile | Triethylamine | Water | RT | - | 75-98 | [4] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the gram-scale synthesis of 2-amino-4-arylthiophenes.
Caption: Experimental workflow for the synthesis of 2-amino-4-arylthiophenes.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
DMF is a skin and respiratory irritant; handle with care.
-
Malononitrile is toxic; avoid inhalation and skin contact.
-
Elemental sulfur is flammable. Keep away from ignition sources.
-
Follow all institutional safety guidelines for handling chemicals and performing organic synthesis.
References
- 1. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the elution of this compound is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. Based on compounds with similar polarity, a ratio of 90:10 to 80:20 (Hexane:Ethyl Acetate) is often a suitable starting point for column chromatography.[1] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.
Q2: How can I visualize this compound on a TLC plate?
Due to the presence of the thiophene ring, the compound is UV-active. Therefore, the primary method for visualization is a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background.[1] Staining with potassium permanganate (KMnO₄) can also be used as a secondary visualization technique.
Q3: Is this compound stable during silica gel chromatography?
Thiophene derivatives, especially halogenated ones, can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition. Additionally, the N-Boc protecting group can be labile under acidic conditions. If you observe streaking on the TLC plate or low recovery from the column, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.
Q4: How can I deactivate silica gel?
To deactivate silica gel, you can flush the packed column with a solvent system containing a small percentage of a base, such as 1-3% triethylamine in your starting eluent. After flushing with one to two column volumes of this basic mixture, the column should be equilibrated with the regular mobile phase before loading the sample.[1]
Q5: What are some common impurities I might encounter?
Common impurities could include starting materials, byproducts from the synthesis, or degradation products. Depending on the synthetic route, you might encounter unbrominated starting material or isomers with bromine at a different position. If the Boc-protection step was incomplete, you could have the corresponding unprotected amine.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound runs with the solvent front (Rf is too high) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent mixture. |
| Compound does not move from the baseline (Rf is too low) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| Streaking or tailing of the spot on the TLC plate | The compound is interacting too strongly with the stationary phase, potentially due to the acidic nature of silica gel leading to partial deprotection of the Boc group or interaction with the amine. | Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. Consider using deactivated silica gel or neutral alumina. |
| Multiple spots observed on TLC after purification (impure fractions) | The chosen mobile phase did not provide adequate separation between the product and impurities. | Optimize the mobile phase by testing different solvent ratios or different solvent systems to maximize the separation. A gradient elution may be necessary. |
| Low or no recovery of the compound from the column | The compound may have decomposed on the silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina.[1] Perform a 2D TLC to check for on-plate degradation. Avoid excessive heat when evaporating the solvent from the collected fractions. |
| Product is a yellow or brown oil/solid after purification | Presence of colored impurities or some degradation has occurred. | Column chromatography with activated carbon or alumina may help remove colored impurities. Ensure the product is stored in a dark, inert atmosphere at 2-8°C to prevent degradation.[2] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
A preliminary TLC analysis is essential to determine the appropriate solvent system for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude product in a few drops of DCM.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20) as the mobile phase in separate developing chambers.
-
Place the TLC plate in a chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot. The ideal solvent system will give the target compound an Rf value between 0.2 and 0.3.
Representative TLC Data for Boc-Protected Amines:
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.4 - 0.6 | May be too high for optimal column separation.[1] |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography.[1] |
| 80:20 | 0.1 - 0.2 | May be too low, leading to long elution times.[1] |
| 75:25 | ~0.18 | Reported for a similar Boc-protected amine.[3] |
Note: These are representative values. The exact Rf will depend on the specific impurities and experimental conditions.
Protocol 2: Column Chromatography Purification
This protocol provides a general guideline. The exact parameters should be adjusted based on the TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Selected eluent (Hexane:Ethyl Acetate mixture)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat, to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for the purification process.
References
Technical Support Center: Synthesis of 2-Bromo-4-(Boc-amino)thiophene
Welcome to the technical support center for the synthesis of 2-Bromo-4-(Boc-amino)thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining 2-Bromo-4-(Boc-amino)thiophene?
A1: A common and effective strategy involves a two-step process. The first step is the protection of the amino group of 3-aminothiophene with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-aminothiophene. The second step is the regioselective bromination of the N-Boc-3-aminothiophene intermediate at the 2-position of the thiophene ring.
Q2: Why is the Boc-protection step necessary?
A2: The Boc-protection serves two primary purposes. Firstly, it deactivates the amino group, preventing it from interfering with the subsequent bromination reaction. Secondly, the bulky Boc group can help direct the incoming electrophile (bromine) to a specific position on the thiophene ring, thus enhancing the regioselectivity of the bromination.
Q3: What are the most common side products in this synthesis?
A3: The most common side products arise from the bromination step. These can include the formation of other bromo-isomers, such as 5-bromo-3-(Boc-amino)thiophene, and di-brominated products like 2,5-dibromo-3-(Boc-amino)thiophene. Incomplete Boc-protection or premature deprotection can also lead to impurities.
Q4: How can I purify the final product?
A4: Purification of 2-Bromo-4-(Boc-amino)thiophene is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-Boc-3-aminothiophene (Step 1) | - Incomplete reaction. - Loss of product during workup. - Decomposition of the starting material. | - Ensure the reaction is stirred for a sufficient amount of time. Monitor progress by TLC. - Use a gentle aqueous workup to avoid hydrolysis of the Boc group. - Ensure the 3-aminothiophene starting material is of good quality and stored properly. |
| Multiple spots on TLC after bromination (Step 2) | - Formation of isomeric byproducts (e.g., 5-bromo isomer). - Formation of di-brominated products. - Incomplete reaction. | - Use a less reactive brominating agent like N-bromosuccinimide (NBS) for better regioselectivity. - Carefully control the stoichiometry of the brominating agent (use close to 1 equivalent). - Perform the reaction at a low temperature to improve selectivity. - Allow the reaction to proceed to completion by monitoring with TLC. |
| Product is an oil and does not solidify | - Presence of residual solvent. - Presence of impurities. | - Ensure all solvent is removed under high vacuum. - Purify the product using column chromatography. |
| Boc group is cleaved during the reaction or workup | - Acidic conditions during workup. - High reaction temperatures for extended periods. | - Use a neutral or slightly basic aqueous wash during the workup (e.g., saturated sodium bicarbonate solution). - Avoid prolonged heating during the synthesis and purification steps. |
Experimental Protocols
Step 1: Synthesis of N-Boc-3-aminothiophene
Methodology:
-
To a stirred solution of 3-aminothiophene in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-aminothiophene, which can be used in the next step without further purification or purified by column chromatography if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
| TLC Eluent | 20% Ethyl Acetate in Hexane |
Step 2: Synthesis of 2-Bromo-4-(Boc-amino)thiophene
Methodology:
-
Dissolve N-Boc-3-aminothiophene in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) in portions, while keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (after chromatography) | >98% |
| TLC Eluent | 10-20% Ethyl Acetate in Hexane |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Bromo-4-(Boc-amino)thiophene.
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene.
Troubleshooting Guide
Low yields or reaction failures with this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may be deactivated due to oxidation or improper handling.
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this electron-rich thiophene substrate.
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to facilitate the transmetalation step effectively.
-
Low Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.
-
Poor Solubility of Reagents: The starting materials may not be fully dissolved in the chosen solvent system.
Suggested Solutions:
-
Use a fresh batch of palladium catalyst or a more robust pre-catalyst.[1]
-
Screen bulky, electron-rich phosphine ligands which have shown success with electron-rich substrates.[1]
-
Consider stronger bases like K₃PO₄ or Cs₂CO₃, or ensure the chosen base is finely ground and anhydrous.[2]
-
Gradually increase the reaction temperature, for example in 10 °C increments, while monitoring for product formation and potential decomposition.[1]
-
Experiment with different solvent systems, such as dioxane/water, toluene/water, or DMF, to improve the solubility of all reactants.[2][3][4]
Problem 2: Significant Byproduct Formation
Possible Causes:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, a common side reaction with bromothiophenes. This can be exacerbated by the presence of water or certain bases.[5]
-
Homocoupling of Boronic Acid: The boronic acid couples with itself, often due to the presence of oxygen in the reaction.[1]
-
Protodeboronation: The boronic acid loses its boronic acid group, which is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.[1]
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be cleaved under certain basic or high-temperature conditions.[6]
Suggested Solutions:
-
To minimize dehalogenation, it is crucial to carefully control the amount of water in the reaction; in some cases, using minimal water is key.[5] Trying anhydrous conditions might also be an option, though this can sometimes stall the reaction.[5]
-
For homocoupling, ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst and maintained under an inert atmosphere throughout.[1]
-
To prevent protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the boronic acid.[1]
-
If N-Boc deprotection is observed, try using milder bases like K₂CO₃ or Na₂CO₃, and avoid excessively high reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[2][4] The reaction is usually heated to between 80-100 °C and monitored for completion.
Q2: Which palladium catalyst and ligand combination is best for this substrate?
The optimal catalyst and ligand can be substrate-dependent. For electron-rich substrates like this aminothiophene derivative, bulky and electron-rich phosphine ligands are often beneficial.[1] It is recommended to screen a few different catalyst systems.
Q3: How critical is the choice of base?
The base is critical as it plays a role in the transmetalation step. The choice of base can influence reaction rate and side product formation.[7][8] A screening of different bases is often necessary to find the optimal conditions.
Q4: Can I run this reaction open to the air?
It is highly discouraged to run Suzuki coupling reactions open to the air. Oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[1] All reagents and solvents should be properly degassed, and the reaction should be conducted under an inert atmosphere of nitrogen or argon.
Q5: My N-Boc protecting group is being removed during the reaction. What can I do?
N-Boc deprotection can occur under some Suzuki coupling conditions, particularly with strong bases or high temperatures.[6] To mitigate this, consider using a milder base (e.g., K₂CO₃), lowering the reaction temperature, and minimizing the reaction time.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Electron-rich heteroaromatic halide. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1-1.5 equiv.) | Pinacol esters can be more stable and less prone to protodeboronation.[1] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Commonly used and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and can be more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water | A mixed solvent system is often required to dissolve both organic and inorganic reagents.[2][3] |
| Temperature | 80-100 °C | A good starting temperature range for many Suzuki couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling.[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Action(s) |
| Low/No Conversion | Inactive catalyst, inappropriate ligand, weak base, low temp. | Use fresh catalyst, screen bulky/electron-rich ligands, try stronger bases (K₃PO₄, Cs₂CO₃), increase temperature.[1][4] |
| Dehalogenation | Presence of water/base. | Minimize water content, consider anhydrous conditions, screen different bases.[5] |
| Homocoupling | Presence of oxygen. | Thoroughly degas all reagents and solvents, maintain an inert atmosphere.[1] |
| Protodeboronation | Unstable boronic acid in aqueous base. | Use boronic pinacol ester or trifluoroborate salt, minimize reaction time.[1] |
| N-Boc Deprotection | Strong base, high temperature. | Use a milder base (K₂CO₃), lower reaction temperature.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent system via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A workflow for troubleshooting and optimizing the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection of 2-Bromo-4-aminothiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-Boc deprotection of 2-bromo-4-aminothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection of 2-bromo-4-aminothiophene?
Standard conditions for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] A common starting point is a solution of 20-50% TFA in dichloromethane (DCM) or a 4M solution of HCl in 1,4-dioxane, typically stirred at room temperature.[2][3]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The product, 2-bromo-4-aminothiophene, is more polar than the N-Boc protected starting material and will therefore have a lower Rf value. Staining with ninhydrin can be useful for visualizing the primary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product mass.
Q3: What are the most common side reactions to expect?
The most common side reactions for this substrate include:
-
Polymerization: Thiophene rings, being electron-rich, are susceptible to polymerization under strong acidic conditions.
-
tert-Butylation: The tert-butyl cation generated during the deprotection can alkylate the electron-rich thiophene ring or the amino group.
-
Debromination: While less common under standard acidic deprotection conditions, cleavage of the C-Br bond is a potential side reaction, particularly if elevated temperatures or prolonged reaction times are used.
Q4: Is the 2-bromo-4-aminothiophene product stable?
Aromatic amines can be sensitive to air and light and may darken over time due to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. If the product is isolated as a salt (e.g., hydrochloride or trifluoroacetate), it is often more stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-Boc deprotection of 2-bromo-4-aminothiophene.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50% or even neat TFA. For HCl in dioxane, ensure the reagent is fresh as its concentration can decrease over time. |
| Poor Reagent Quality | Use fresh, anhydrous solvents and high-purity acids. TFA is hygroscopic, and water can impede the reaction. |
| Steric Hindrance | If the molecule is sterically hindered, longer reaction times or gentle heating (e.g., 30-40 °C) may be necessary. However, monitor closely for side reactions. |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple new spots in addition to the desired product.
-
LC-MS or NMR of the crude product indicates the presence of unexpected masses or signals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Polymerization of the Thiophene Ring | Use milder acidic conditions. Consider switching from TFA to a less aggressive acid like p-toluenesulfonic acid (pTSA) or using a Lewis acid such as zinc bromide (ZnBr₂). Performing the reaction at a lower temperature (e.g., 0 °C) can also mitigate polymerization. |
| tert-Butylation of the Thiophene Ring | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole. |
| Debromination | Avoid prolonged reaction times and elevated temperatures. If debromination is a persistent issue, consider milder deprotection methods that do not involve strong protic acids. |
Problem 3: Difficult Purification
Symptoms:
-
The product is difficult to isolate from byproducts or starting material.
-
The isolated product is an oil or a sticky solid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product is a Salt | If a strong acid like TFA or HCl was used, the product is likely the corresponding salt, which may be an oil. To obtain the free amine, perform a basic workup by carefully neutralizing the reaction mixture with a base like saturated aqueous sodium bicarbonate or dilute sodium hydroxide, followed by extraction with an organic solvent. |
| Co-elution of Impurities | Optimize the chromatography conditions. A gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation on silica gel. |
| Product Instability | Purify the product quickly after the reaction is complete and handle it under an inert atmosphere to prevent degradation. |
Summary of Deprotection Conditions
The following table summarizes various conditions for N-Boc deprotection with their typical parameters.
| Method | Reagents | Solvent | Temperature (°C) | Time | Notes |
| Standard Acidic | 20-50% TFA | DCM | 0 - RT | 0.5 - 4 h | Most common method. Can lead to side reactions with sensitive substrates. |
| Standard Acidic | 4M HCl | 1,4-Dioxane | RT | 1 - 4 h | Often provides the crystalline hydrochloride salt, which can aid in purification. |
| Milder Acidic | p-Toluenesulfonic acid (pTSA) | CH₃CN, MeOH | RT - 50 | 2 - 16 h | A good alternative to stronger acids to minimize side reactions. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | DCM, Et₂O | RT | 2 - 24 h | Suitable for substrates sensitive to strong protic acids. |
| Mild & Neutral | Oxalyl Chloride / Methanol | Methanol | RT | 1 - 4 h | A very mild method for sensitive substrates.[4] |
| Thermal | - | High-boiling solvent (e.g., Toluene, DMF) | >100 | Varies | Can be effective but requires high temperatures which may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc-2-bromo-4-aminothiophene (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For isolation of the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-4-aminothiophene.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dissolve the N-Boc-2-bromo-4-aminothiophene (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or DCM.
-
Add a 4M solution of HCl in 1,4-dioxane (10-20 eq) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).
-
Often, the hydrochloride salt of the product will precipitate from the solution.
-
Upon completion, the precipitate can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure to obtain the hydrochloride salt.
Diagrams
Caption: General experimental workflow for N-Boc deprotection.
Caption: Troubleshooting decision-making for common deprotection issues.
References
preventing debromination during reactions with 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene. Unwanted debromination is a common side reaction, leading to reduced yields and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of the thiophene ring is replaced by a hydrogen atom, yielding the byproduct 4-(N-tert-butyloxycarbonylamino)thiophene. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be challenging to separate due to similar polarity with the starting material and/or product. The electron-donating nature of the 4-(Boc-amino) group can influence the electronic properties of the thiophene ring, potentially affecting the stability of the C-Br bond under certain reaction conditions.
Q2: Which types of reactions are most prone to causing debromination with this compound?
A2: Debromination is most commonly observed in two main classes of reactions:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig): In these reactions, a common cause of debromination, often termed hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species which can react with the starting material.[1]
-
Lithiation or metal-halogen exchange reactions : The formation of the 2-lithiothiophene intermediate is a powerful synthetic tool. However, if this intermediate is not trapped efficiently by an electrophile, it can be protonated by trace amounts of water or other protic sources in the reaction mixture during workup, leading to the debrominated product.
Q3: How does the Boc-protecting group influence the tendency for debromination?
A3: The N-tert-butyloxycarbonyl (Boc) protecting group is an electron-donating group which increases the electron density of the thiophene ring. This can make the C-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions. However, the Boc group also serves to protect the amine functionality, preventing it from interfering with the desired reaction, which is crucial for achieving high yields in many cross-coupling protocols. In some cases, N-protection has been shown to suppress debromination in related heterocyclic systems.
Q4: I am observing significant debromination in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?
A4: For Suzuki-Miyaura couplings, the first parameters to investigate are the base and the temperature .
-
Base : Strong bases, especially hydroxides and alkoxides, can promote the formation of Pd-H species that lead to debromination. Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often a highly effective first step.
-
Temperature : High reaction temperatures can accelerate the rate of debromination. Attempting the reaction at a lower temperature (e.g., 60-80 °C) and monitoring for improvement is recommended.
Q5: In a lithiation reaction, I am getting a mixture of my desired product and the debrominated starting material. What could be the cause?
A5: This issue in lithiation reactions typically points to two main causes:
-
Incomplete trapping of the lithiated intermediate : The reaction between the 2-lithiothiophene species and your electrophile may be slow or inefficient. Ensure your electrophile is sufficiently reactive and added in a slight excess.
-
Proton source contamination : Organolithium reagents are extremely sensitive to moisture and other protic sources. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The quench of the reaction should be done carefully at low temperature before warming up.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of a significant amount of 4-(N-tert-butyloxycarbonylamino)thiophene.
-
Low yields of the desired cross-coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aggressive Base | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong hydroxide and alkoxide bases where possible. |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Palladium-Hydride (Pd-H) Formation | The source of the hydride can be the base, solvent, or impurities. Use anhydrous, degassed solvents and high-purity reagents. The addition of a hydride scavenger like a stoichiometric amount of an alkene (e.g., norbornene) can sometimes be beneficial. |
| Ligand Choice | The phosphine ligand can significantly influence the rates of productive coupling versus debromination. For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial in promoting reductive elimination over side reactions. A ligand screening is often advisable. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. |
Issue 2: Debromination during Lithiation / Metal-Halogen Exchange
Symptoms:
-
Formation of 4-(N-tert-butyloxycarbonylamino)thiophene after quenching the reaction.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protic Quenching of Lithiated Intermediate | Ensure rigorously anhydrous conditions. Dry all glassware in an oven overnight and cool under an inert atmosphere. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). |
| Slow Electrophile Addition | Add the electrophile dropwise at -78 °C to the freshly formed lithiated species. Do not allow the reaction to warm before the electrophile is added. |
| Insufficiently Reactive Electrophile | Ensure the electrophile is reactive enough to trap the lithiated intermediate efficiently at low temperatures. Consider using a more reactive electrophile if possible. |
| Incorrect Amount of Organolithium Reagent | Use a slight excess (typically 1.05-1.1 equivalents) of the organolithium reagent (e.g., n-BuLi) to ensure complete metal-halogen exchange. Note: The Boc-NH proton is not acidic enough to be deprotonated by n-BuLi under these conditions. |
| Localized Heating | Add the organolithium reagent slowly and ensure rapid stirring. Slow addition helps to control the local concentration of the reactive reagent and dissipate heat. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a Suzuki-Miyaura coupling reaction optimized to reduce the risk of debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lithiation and Electrophilic Quench
This protocol details the formation of the 2-lithiothiophene derivative followed by quenching with a generic electrophile.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 equiv)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask with thermometer, septum, and inert gas inlet
Procedure:
-
Assemble a three-neck flask, ensuring all glassware is oven-dried and cooled under a stream of argon or nitrogen.
-
Add this compound and anhydrous THF to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add the electrophile dropwise at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and stir for another 1-2 hours.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A systematic workflow for troubleshooting debromination.
Caption: General workflow for lithiation of 2-bromothiophenes.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of tert-Butyl (5-bromothiophen-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient coupling of tert-butyl (5-bromothiophen-3-yl)carbamate. This guide is designed to assist you in selecting the optimal catalyst and reaction conditions for Suzuki, Buchwald-Hartwig, and Stille cross-coupling reactions, enabling the synthesis of key intermediates for drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with tert-butyl (5-bromothiophen-3-yl)carbamate?
A1: Researchers may encounter several challenges, including:
-
Catalyst Inhibition: The nitrogen atom of the carbamate and the sulfur atom of the thiophene ring can coordinate to the palladium catalyst, potentially reducing its activity.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of coupling partners to the catalytic center.
-
Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strongly basic or acidic conditions and elevated temperatures, which can lead to undesired deprotection.[1][2][3]
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and protodeborylation of the boronic acid partner in Suzuki couplings.[4]
Q2: Which type of cross-coupling reaction is most suitable for my desired transformation?
A2: The choice of reaction depends on the desired bond formation:
-
Suzuki Coupling: Ideal for forming C-C bonds by coupling with aryl or vinyl boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds to introduce a wide range of primary or secondary amines.[5]
-
Stille Coupling: A versatile method for C-C bond formation using organostannane reagents, which are often stable and tolerant of various functional groups.
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: Catalyst and ligand selection is critical for a successful reaction. General recommendations include:
-
For Suzuki and Stille Couplings: Palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are common starting points. For challenging substrates, more specialized ligands may be necessary.
-
For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst inhibition. Ligands like XPhos, RuPhos, and BrettPhos have shown great success in the amination of heteroaryl halides. Using pre-catalysts such as BrettPhos Pd G3 can also improve reaction outcomes.[4]
Troubleshooting Guides
Suzuki Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst, suboptimal base or solvent, protodeboronation of the boronic acid. | 1. Use a fresh palladium catalyst and ensure anhydrous and deoxygenated solvents. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use a boronic ester (e.g., pinacol ester) to prevent protodeboronation.[6] 4. Consider a different ligand to enhance catalyst activity. |
| Boc-Deprotection | Reaction temperature is too high or the base is too strong. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base such as K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent and reaction mixture. 2. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition, incorrect ligand choice, or weak base. | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, tBuXPhos).[7] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Consider using a pre-catalyst for more reliable activation. |
| Boc-Deprotection | High reaction temperature or prolonged reaction time with a strong base. | 1. Optimize the reaction temperature and time to find a balance between conversion and deprotection. 2. Screen different bases; in some cases, a weaker base like Cs₂CO₃ may be sufficient with a highly active catalyst.[8] |
| Hydrodehalogenation | Reductive elimination is slow compared to side reactions. | 1. Use a more electron-rich and sterically hindered ligand to promote reductive elimination.[5] 2. Ensure the absence of water and other protic sources. |
Stille Coupling
| Issue | Potential Cause | Troubleshooting Steps | | Low or No Yield | Inactive catalyst, slow transmetalation, or impure organostannane reagent. | 1. Use a fresh palladium catalyst and ensure all reagents are pure. 2. Additives like Cu(I) salts can accelerate the transmetalation step.[9] 3. Screen different palladium sources and ligands. | | Homocoupling of Organostannane | Presence of oxygen or slow transmetalation. | 1. Rigorously degas the reaction mixture. 2. Optimize the catalyst system to increase the rate of the desired cross-coupling. | | Formation of Tin Byproducts | Difficulty in removing toxic tin compounds after the reaction. | 1. Use a fluoride wash (e.g., aqueous KF) during workup to precipitate tin salts. 2. Employ fluorous-tagged tin reagents for easier separation. |
Data Presentation: Catalyst and Condition Comparison
The following tables provide a summary of representative reaction conditions and yields for the coupling of thiophene derivatives closely related to tert-butyl (5-bromothiophen-3-yl)carbamate.
Table 1: Suzuki Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Arylboronic Acids [10][11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 72 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 68 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 65 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 55 |
Table 2: Buchwald-Hartwig Amination of 3-Bromothiophene with p-Toluidine [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 24 | 71 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | Moderate |
Note: The second entry refers to the coupling of deactivated aminothiophenes, suggesting that Cs₂CO₃ can be an effective base with an appropriate ligand.[8]
Table 3: Stille Coupling of Brominated Thiophenes with Organostannanes (Representative Conditions)
| Entry | Thiophene Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromothiophene | (Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | Toluene | 110 | Good |
| 2 | 2,5-Dibromo-3-hexylthiophene | Phenylstannatrane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | Moderate |
| 3 | 3,4-Dibromothiophene | Vinyltributyltin | Pd(PPh₃)₄ (3) | - | THF | 65 | High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To a dry reaction vessel, add tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Purge the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water). Heat the mixture to the target temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[10][11]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). Add tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene). Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress. Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues. Perform a standard aqueous workup and purify the product by chromatography.[4]
General Procedure for Stille Coupling
To a flame-dried Schlenk flask under an inert atmosphere, add tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane reagent (1.1-1.2 equiv.). Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. After completion, cool the reaction and perform a workup that includes a fluoride wash (e.g., aqueous KF) to remove tin byproducts. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Synthesis of 2-Bromo-4-(Boc-amino)thiophene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-4-(Boc-amino)thiophene. Our aim is to equip researchers with the knowledge to identify, manage, and mitigate impurities, ensuring a robust and reproducible synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of 2-Bromo-4-(Boc-amino)thiophene?
A1: During the synthesis of 2-Bromo-4-(Boc-amino)thiophene, several impurities can arise from starting materials, side reactions, or degradation. The most frequently encountered impurities include:
-
Dibrominated species: Over-bromination can lead to the formation of 2,5-dibromo-4-(Boc-amino)thiophene and 2,3-dibromo-4-(Boc-amino)thiophene.
-
Unreacted Starting Material: Incomplete bromination can result in the presence of the starting material, 4-(Boc-amino)thiophene.
-
Isomeric Impurities: Depending on the synthetic route, regioisomers such as 3-Bromo-4-(Boc-amino)thiophene might be formed.
-
Hydrolysis Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, which can lead to the formation of 2-Bromo-4-aminothiophene.[1][2]
-
Solvent and Reagent Residues: Residual solvents and unreacted reagents can also be present in the final product.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for the effective detection and quantification of impurities.[3][][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying the desired product and its impurities. A well-developed HPLC method can provide baseline separation of all key components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[3][5]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents.[][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of isolated impurities and can also be used for quantitative analysis (qNMR).[3]
A summary of analytical techniques is provided in the table below.
| Analytical Technique | Purpose |
| HPLC | Separation and quantification of product and impurities. |
| LC-MS | Identification of unknown impurities by molecular weight. |
| GC-MS | Analysis of volatile organic impurities and residual solvents. |
| NMR Spectroscopy | Structural elucidation and quantification of impurities. |
| FTIR Spectroscopy | Identification of functional groups. |
Q3: What are the general strategies to control impurity formation?
A3: Controlling impurity formation relies on a thorough understanding of the reaction mechanism and the stability of all components. Key strategies include:
-
Process Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
High-Purity Starting Materials: Use well-characterized and high-purity starting materials to avoid introducing impurities from the outset.
-
In-Process Controls (IPCs): Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint and prevent the formation of degradation products.
-
Purification Methods: Employ robust purification techniques such as crystallization or column chromatography to effectively remove impurities.[]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Bromo-4-(Boc-amino)thiophene.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dibrominated impurities. | - Excess brominating agent.- Prolonged reaction time.- Elevated reaction temperature. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Monitor the reaction closely and quench it once the starting material is consumed.- Maintain the recommended reaction temperature. |
| Presence of unreacted starting material. | - Insufficient brominating agent.- Short reaction time.- Low reaction temperature. | - Ensure the correct stoichiometry of the brominating agent.- Extend the reaction time, monitoring progress by TLC or HPLC.- Increase the reaction temperature within the recommended range. |
| Significant amount of Boc-deprotected impurity. | - Acidic reaction or work-up conditions.- Presence of strong Lewis acids. | - Maintain neutral or slightly basic conditions during the reaction and work-up.[1][2]- If acidic conditions are unavoidable, consider a more acid-stable protecting group. |
| Poor yield after purification. | - Suboptimal purification method.- Product loss during work-up. | - Optimize the crystallization solvent system or the chromatography conditions.- Ensure efficient extraction and minimize transfers. |
Experimental Protocols
Key Experiment: Bromination of 4-(Boc-amino)thiophene
Objective: To synthesize 2-Bromo-4-(Boc-amino)thiophene with minimal impurity formation.
Materials:
-
4-(Boc-amino)thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 4-(Boc-amino)thiophene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system.
Visualizing the Process
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-Bromo-4-(Boc-amino)thiophene.
Troubleshooting Logic for Impurity Management
References
Technical Support Center: Bromination of 4-(N-tert-butyloxycarbonylamino)thiophene
Welcome to the technical support center for the bromination of 4-(N-tert-butyloxycarbonylamino)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the bromination of 4-(N-tert-butyloxycarbonylamino)thiophene?
The major products depend on the stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). The Boc-amino group is an ortho-, para-director. In the case of the thiophene ring, this directs bromination to the adjacent positions (2- and 5-positions).
-
Monobromination: With one equivalent of NBS, the primary product is 2-bromo-4-(N-tert-butyloxycarbonylamino)thiophene .
-
Dibromination: With two or more equivalents of NBS, the major product is 2,5-dibromo-4-(N-tert-butyloxycarbonylamino)thiophene .
Q2: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the monobrominated product?
Achieving high selectivity for monobromination can be challenging due to the activating nature of the Boc-amino group. Here are some strategies to favor the formation of the 2-bromo product:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents). This will leave some starting material unreacted, but it can be more easily separated from the desired monobrominated product than the dibrominated byproduct.
-
Slow Addition: Add the NBS solution dropwise to the solution of the thiophene derivative at a low temperature (e.g., 0 °C or below). This helps to control the local concentration of the brominating agent and minimize over-bromination.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to the desired extent.
Q3: My reaction is sluggish or incomplete, even with an excess of NBS. What could be the issue?
Several factors can contribute to an incomplete reaction:
-
Purity of NBS: NBS can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While solvents like tetrahydrofuran (THF) and chloroform are commonly used, polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.
-
Temperature: While low temperatures are used to control selectivity, a very low temperature might significantly slow down the reaction. If the reaction is too slow at 0 °C, consider allowing it to slowly warm to room temperature.
-
Radical Initiator: For some substrates, the addition of a radical initiator like AIBN or benzoyl peroxide in catalytic amounts can be beneficial, although this is less common for electrophilic aromatic bromination.
Q4: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I avoid them?
The formation of colored impurities can be due to the oxidation of the electron-rich thiophene ring or the amino group. To minimize these side reactions:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil, as light can promote the formation of radical side products.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Purification: Most colored impurities can be removed by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple products (mono-, di-, and poly-brominated). - Decomposition of starting material or product. - Loss of product during workup or purification. | - Check the purity of NBS. - Optimize reaction time and temperature. - For monobromination, use a slight excess of the thiophene starting material. For dibromination, use a slight excess of NBS. - Perform a careful workup and purification, monitoring fractions by TLC. |
| Formation of Dibrominated Product when Monobromination is Desired | - Excess NBS used. - Reaction temperature is too high. - Rapid addition of NBS. | - Use 1.0 to 1.1 equivalents of NBS.[1] - Maintain a low reaction temperature (e.g., 0 °C). - Add a solution of NBS dropwise over a prolonged period. |
| Starting Material Remains Unreacted | - Insufficient NBS. - Deactivated NBS. - Low reaction temperature or insufficient reaction time. | - Use a slight excess of NBS (e.g., 1.05 equivalents for monobromination). - Recrystallize NBS before use. - Allow the reaction to stir for a longer period or gradually warm to room temperature while monitoring with TLC. |
| Difficulty in Purifying the Product | - Similar polarities of starting material, mono-, and di-brominated products. | - Use a long chromatography column with a shallow solvent gradient for better separation. - Consider recrystallization as an alternative or additional purification step. |
| Reaction is Not Reproducible | - Inconsistent quality of NBS. - Variations in reaction setup (e.g., exposure to light, moisture). - Inconsistent reaction monitoring. | - Use NBS from the same batch or recrystallize before each use. - Standardize the reaction conditions, including the use of an inert atmosphere and protection from light. - Use a consistent method for monitoring the reaction and determining the endpoint. |
Experimental Protocols
Synthesis of this compound (Monobromination)
Reagents and Conditions:
| Reagent | Molar Equiv. |
| 4-(N-tert-butyloxycarbonylamino)thiophene | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
| Tetrahydrofuran (THF) | - |
Procedure:
-
Dissolve 4-(N-tert-butyloxycarbonylamino)thiophene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS in anhydrous THF.
-
Add the NBS solution dropwise to the cooled thiophene solution over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Synthesis of 2,5-dibromo-4-(N-tert-butyloxycarbonylamino)thiophene (Dibromination)
Reagents and Conditions:
| Reagent | Molar Equiv. |
| 4-(N-tert-butyloxycarbonylamino)thiophene | 1.0 |
| N-Bromosuccinimide (NBS) | 2.1 |
| Tetrahydrofuran (THF) | - |
Procedure:
-
Dissolve 4-(N-tert-butyloxycarbonylamino)thiophene in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Visualizations
Caption: Workflow for the monobromination of 4-Boc-aminothiophene.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Scaling Up Reactions with 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Welcome to the technical support center for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with scaling up reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common cross-coupling reactions for this substrate are Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. These palladium-catalyzed reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are critical in the synthesis of complex molecules for pharmaceuticals and materials science.
Q2: How does the N-Boc protecting group influence the reactivity of the thiophene core?
A2: The N-tert-butyloxycarbonyl (Boc) group is an electron-donating group, which can increase the electron density of the thiophene ring. This can potentially affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. While generally stable, the Boc group's lability under acidic conditions requires careful consideration of reagents and reaction conditions.[1]
Q3: What are the primary challenges when scaling up reactions with this compound?
A3: Key challenges in scaling up reactions include:
-
Reaction Homogeneity and Mass Transfer: Ensuring efficient mixing in large reactors to maintain consistent temperature and concentration profiles.
-
Exothermic Events: Palladium-catalyzed couplings can be exothermic, necessitating careful temperature control to prevent runaway reactions and byproduct formation.
-
Purification: Moving from laboratory-scale column chromatography to scalable purification methods like crystallization or distillation can be challenging.[2]
-
Catalyst Activity and Lifetime: Maintaining catalyst activity over extended reaction times at scale can be difficult. Catalyst deactivation can lead to incomplete reactions.
-
Reagent Handling: Managing large quantities of potentially sensitive reagents, such as organometallics and strong bases, requires specialized equipment and safety protocols.
Q4: Is the Boc group stable under typical cross-coupling conditions?
A4: The Boc group is generally stable to the basic conditions used in many cross-coupling reactions. However, prolonged exposure to high temperatures or very strong bases could potentially lead to partial deprotection. It is crucial to monitor the reaction for the appearance of the deprotected amine byproduct. The Boc group is highly sensitive to acidic conditions.[1]
Q5: What are the best practices for storing this compound?
A5: This compound should be stored in a cool, dark place under an inert atmosphere, typically at 2-8°C.[3][4] This helps to prevent degradation over time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common issue when scaling up. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting low product yield.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are fresh and have been stored properly. Increase catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%). Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation. |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve yields. |
| Poor Reagent Quality | Verify the purity of this compound and the coupling partner. Ensure all solvents are anhydrous, as water can interfere with many cross-coupling reactions. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a fresh addition of catalyst. |
Issue 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Presence of oxygen in the reaction mixture. Reaction temperature is too high. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Consider lowering the reaction temperature. |
| Protodeboronation (in Suzuki Coupling) | Presence of excess water or base-catalyzed decomposition of the boronic acid. | Use anhydrous solvents and consider using a milder base. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this side reaction. |
| Debromination of Starting Material | Presence of protic impurities or certain catalyst/ligand combinations. | Ensure all reagents and solvents are anhydrous. Screen different ligands. |
| Boc Deprotection | Acidic impurities in reagents or solvents. High reaction temperatures for extended periods. | Ensure all reagents are free from acidic contaminants. If possible, lower the reaction temperature. |
Issue 3: Purification Challenges at Scale
Transitioning from lab-scale purification to a large-scale process requires a shift in methodology.
| Challenge | Recommended Approach |
| Column Chromatography is not Scalable | Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to find conditions that provide high purity and yield. Trituration with a suitable solvent can also be an effective method for removing impurities.[2] |
| Product is an Oil | If direct crystallization is not possible, consider forming a salt of the product (if it has a suitable functional group after deprotection) to induce crystallization. Alternatively, liquid-liquid extraction followed by distillation (if thermally stable) can be employed. |
| Removal of Palladium Residues | Use palladium scavengers after the reaction is complete. Alternatively, filtration through activated carbon or celite can reduce palladium levels. |
| Removal of Tin Byproducts (in Stille Coupling) | Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate tin byproducts as insoluble tin fluorides, which can be removed by filtration.[5] |
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions. Optimization for specific substrates and scales is highly recommended.
General Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow.
1. Suzuki-Miyaura Coupling
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
2. Stille Coupling
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between an organohalide and an organotin compound.[8]
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with an aqueous KF solution to remove tin byproducts, followed by water and brine.[5]
-
Dry the organic layer, concentrate, and purify the product.
-
3. Buchwald-Hartwig Amination
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP, 1-3 mol% Pd)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a glovebox or a flame-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture, typically between 80-120 °C.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the product.
-
Boc Group Stability and Deprotection
-
Stability: The Boc group is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.
-
Deprotection: The Boc group is readily cleaved under acidic conditions.[1]
-
Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used.[10]
-
Potential Side Reaction: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers like triethylsilane or anisole can mitigate this issue.[10]
-
This technical support guide provides a starting point for addressing the challenges of scaling up reactions with this compound. For specific applications, further optimization of the outlined protocols will be necessary.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 494833-75-9 [sigmaaldrich.com]
- 4. 494833-75-9|this compound|BLD Pharm [bldpharm.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectrum of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene and Related Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectrum of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Based on the analysis of related compounds, the ¹H NMR spectrum of this compound in a solvent like CDCl₃ is predicted to exhibit the following signals:
-
Thiophene Protons (H-3 and H-5): Two distinct signals in the aromatic region, likely between δ 6.5 and 7.5 ppm. These would appear as doublets due to coupling with each other. The electron-donating nature of the N-Boc group at position 4 and the electron-withdrawing effect of the bromine at position 2 will influence their precise chemical shifts.
-
NH Proton: A broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent, but typically expected in the δ 6.0-8.0 ppm range.
-
Tert-butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons, which is characteristic of the Boc protecting group.
Comparative ¹H NMR Data of Thiophene Derivatives
To substantiate the predicted spectrum, the following table summarizes the experimental ¹H NMR data for several key structural analogues. This data allows for a direct comparison of the influence of different substituents on the chemical shifts and coupling constants of the thiophene ring protons.
| Compound | Structure | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) |
| 2-Bromothiophene | CDCl₃ | H-5: 7.21 (dd)H-3: 7.04 (dd)H-4: 6.86 (dd) | J_H3,H4_ = 3.7J_H4,H5_ = 5.6J_H3,H5_ = 1.4 | |
| 3-Bromothiophene | Neat | H-2: 7.17 (dd)H-5: 7.10 (dd)H-4: 6.95 (dd) | J_H2,H4_ = 1.4J_H4,H5_ = 5.5J_H2,H5_ = 3.3 | |
| 2,5-Dibromothiophene | CDCl₃ | H-3, H-4: 6.83 (s) | N/A | |
| tert-Butyl carbamate | CDCl₃ | NH₂: ~4.7 (br s)CH₃: 1.47 (s) | N/A |
Data sourced from various chemical databases and may vary slightly based on experimental conditions.[1][2][3][4][5]
Experimental Protocol: ¹H NMR Spectroscopy
The following is a representative protocol for the acquisition of a ¹H NMR spectrum for a thiophene derivative.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the thiophene compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.[7]
2. NMR Spectrometer Setup:
- The ¹H NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher.[7][8]
- The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.
3. Data Acquisition:
- Acquire the Free Induction Decay (FID) using a standard pulse sequence.
- Typical acquisition parameters may include:
- Pulse width: ~30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 16-64, depending on the sample concentration.[9]
4. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain data to the frequency domain.
- Perform phase and baseline corrections to the resulting spectrum.
- Integrate the signals to determine the relative ratios of the protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing a ¹H NMR spectrum.
Caption: Workflow of a typical ¹H NMR experiment.
References
- 1. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromothiophene(872-31-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
13C NMR Characterization of Thiophene-Based Carbamates: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular architecture of heterocyclic compounds is crucial. Thiophene derivatives, in particular, are key building blocks in a multitude of pharmaceutical agents. This guide provides a comparative analysis of the 13C NMR spectral data for tert-butyl (5-bromothiophen-3-yl)carbamate and its structural isomers and analogs, offering valuable insights for the unambiguous characterization of these important molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. In the context of drug discovery and development, precise characterization of intermediates and final products is paramount. This guide focuses on the 13C NMR spectroscopic features of tert-butyl (5-bromothiophen-3-yl)carbamate, a substituted thiophene carbamate of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative analysis with its close structural analogs to provide a robust framework for its characterization.
Comparative 13C NMR Data Analysis
The 13C NMR chemical shifts are highly sensitive to the electronic environment of each carbon atom in a molecule. The position of substituents on the thiophene ring significantly influences the electron density distribution and, consequently, the resonance frequencies of the ring carbons. The following table summarizes the experimental 13C NMR data for relevant comparative compounds and provides predicted values for the target molecule, tert-butyl (5-bromothiophen-3-yl)carbamate. These predictions are based on the analysis of substituent effects in related thiophene derivatives.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Carbonyl (C=O) (ppm) | Quaternary t-butyl (ppm) | Methyl t-butyl (ppm) |
| tert-butyl (5-bromothiophen-3-yl)carbamate | ~125 | ~140 | ~110 | ~112 | ~153 | ~81 | ~28 |
| tert-butyl (4-bromothiophen-3-yl)carbamate | 122.9 | 110.1 | 129.0 | 126.0 | - | - | - |
| 3-Bromothiophene[1] | 126.0 | 110.1 | 129.0 | 122.9 | - | - | - |
| tert-butyl (thiophen-2-yl)carbamate[2] | - | - | - | - | - | - | - |
| tert-butyl phenylcarbamate[3] | - | - | - | - | 152.8 | 80.3 | 28.3 |
Note: Chemical shifts for the target compound are predicted based on additive substituent effects and data from analogous compounds. The data for tert-butyl (4-bromothiophen-3-yl)carbamate is for the thiophene ring carbons only, as full data was not available.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of 13C NMR spectra for the characterization of substituted thiophene carbamates.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument and Parameters:
-
A standard NMR spectrometer with a multinuclear probe operating at a 13C frequency of 100 MHz or higher is recommended.
-
The experiment is typically performed at room temperature (approximately 298 K).
-
A standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.
3. Data Acquisition:
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the expected range of carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically ranging from 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the signals if quantitative information is required, although this is less common for routine 13C NMR.
Workflow for 13C NMR Data Acquisition and Analysis
The logical flow from sample preparation to the final structural elucidation using 13C NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for 13C NMR Data Acquisition and Analysis.
This guide provides a foundational framework for the 13C NMR characterization of tert-butyl (5-bromothiophen-3-yl)carbamate. By comparing its expected spectral features with those of known analogs, researchers can confidently identify and characterize this and other related thiophene derivatives, facilitating advancements in drug discovery and materials science.
References
A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene and its non-brominated analog, 4-(N-tert-butyloxycarbonylamino)thiophene. Understanding the fragmentation patterns of these molecules is crucial for their identification, characterization, and for monitoring their chemical transformations in drug discovery and development. This document outlines detailed experimental protocols and presents predicted fragmentation data to aid in the structural elucidation of these compounds.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its facile removal under specific conditions makes it a valuable tool for chemists. Mass spectrometry is an indispensable technique for the analysis of such protected compounds. This guide focuses on this compound, a substituted thiophene derivative, and compares its mass spectrometric properties to the simpler 4-(N-tert-butyloxycarbonylamino)thiophene. The presence of the bromine atom in the former introduces a characteristic isotopic signature that is a key diagnostic feature in its mass spectrum.
Predicted Mass Spectrometry Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the key fragments of this compound and 4-(N-tert-butyloxycarbonylamino)thiophene under Electrospray Ionization (ESI) and Electron Ionization (EI) conditions.
Table 1: Predicted ESI-MS Fragmentation Data
| Fragment Description | This compound | 4-(N-tert-butyloxycarbonylamino)thiophene |
| Predicted m/z | Predicted m/z | |
| [M+H]⁺ (Molecular Ion) | 279/281 | 200 |
| [M-C₄H₈+H]⁺ (Loss of isobutylene) | 223/225 | 144 |
| [M-Boc+H]⁺ (Loss of Boc group) | 179/181 | 100 |
| [C₄H₉]⁺ (tert-Butyl cation) | 57 | 57 |
Table 2: Predicted EI-MS Fragmentation Data
| Fragment Description | This compound | 4-(N-tert-butyloxycarbonylamino)thiophene |
| Predicted m/z | Predicted m/z | |
| [M]⁺ (Molecular Ion) | 278/280 | 199 |
| [M-CH₃]⁺ | 263/265 | 184 |
| [M-C₄H₉]⁺ (Loss of tert-butyl radical) | 221/223 | 142 |
| [M-Boc]⁺ (Loss of Boc radical) | 178/180 | 99 |
| [C₄H₉]⁺ (tert-Butyl cation) | 57 | 57 |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion Conditions:
-
Flow Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): Flow rate of 5 L/min at 300 °C
-
Nebulizer Pressure: 10 psi
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. For tandem mass spectrometry (MS/MS), select the protonated molecule [M+H]⁺ as the precursor ion and apply a collision energy of 10-30 eV to induce fragmentation.
-
Data Analysis: Analyze the resulting spectrum for the presence of the molecular ion and characteristic fragment ions. For the brominated compound, identify the isotopic pattern of bromine-containing fragments (pairs of peaks with a ~1:1 intensity ratio, separated by 2 m/z units).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer with an electron ionization source.
-
Ionization Conditions:
-
Electron Energy: 70 eV
-
Source Temperature: 200 °C
-
Trap Current: 100 µA
-
-
Data Acquisition: Scan over a mass range of m/z 40-400.
-
Data Analysis: Examine the mass spectrum for the molecular ion peak and the fragmentation pattern. Note the characteristic isotopic signature for bromine-containing fragments in the spectrum of this compound.
Visualization of Key Processes
The following diagrams illustrate the general workflow of a mass spectrometry experiment and the predicted fragmentation pathways for the title compound.
Caption: General workflow of a mass spectrometry experiment.
Caption: Predicted ESI-MS fragmentation of this compound.
Comparative Analysis
The primary difference in the mass spectra of the two compounds is the presence of the bromine atom in this compound. This leads to a characteristic isotopic pattern for the molecular ion and any fragment containing the thiophene ring. The m/z values for the brominated compound will be higher by the mass of a bromine atom minus a hydrogen atom (approximately 78 Da) compared to its non-brominated counterpart.
The fragmentation of the Boc group is expected to be a dominant process for both molecules. Under ESI conditions, the loss of isobutylene (56 Da) to form a carbamic acid intermediate is a common pathway. Subsequent loss of carbon dioxide (44 Da) can also occur. The tert-butyl cation (m/z 57) is a very stable fragment and is often observed as a prominent peak, especially under EI conditions.
For this compound, the isotopic signature of bromine serves as a powerful diagnostic tool. The near-equal abundance of the ⁷⁹Br and ⁸¹Br isotopes results in pairs of peaks of similar intensity separated by 2 m/z units for all bromine-containing ions. This provides a high degree of confidence in the identification of the compound and its fragments. In contrast, the mass spectrum of 4-(N-tert-butyloxycarbonylamino)thiophene will show single peaks for its molecular ion and fragments.
By comparing the fragmentation patterns and isotopic distributions, researchers can readily distinguish between these two compounds and gain valuable insights into their chemical structures.
A Comparative Guide to the Synthesis of 2-Bromo-4-aminothiophene: Precursor Strategies
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-4-aminothiophene scaffold is a crucial building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis can be approached through several routes, with the choice of precursor playing a critical role in the overall efficiency, scalability, and substitution pattern of the final product. This guide provides an objective comparison of two primary synthetic strategies, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Precursor Strategy Comparison
| Metric | Precursor Strategy 1: "Bromo-First" | Precursor Strategy 2: "Bromo-Last" |
| Precursor Type | Brominated Carbonyl Compound | 4-Aminothiophene Derivative |
| Key Reaction | Gewald-type Reaction | Electrophilic Bromination |
| Typical Yield | 65-80% | 85-95% |
| Purity | Good to Excellent | High |
| Scalability | Moderate | High |
| Versatility | Allows for diverse substituents on the thiophene ring based on the initial choice of brominated ketone and active methylene nitrile. | Primarily for the introduction of bromine onto an existing 4-aminothiophene scaffold. |
| Key Advantages | Convergent synthesis, direct formation of the target scaffold. | High-yielding final step, readily available brominating agent. |
| Potential Challenges | Availability and stability of the brominated precursor. Potential for side reactions during the multicomponent reaction. | Regioselectivity of bromination if other positions are activated. Handling of the brominating agent. |
Precursor Strategy 1: The "Bromo-First" Approach via Gewald-Type Reaction
This strategy involves the use of a pre-brominated carbonyl compound as a key precursor in a multicomponent Gewald-type reaction. The thiophene ring is constructed around this bromo-functionalized building block, directly yielding the desired 2-bromo-4-aminothiophene derivative.
Signaling Pathway Diagram
A Comparative Guide to Cross-Coupling Reagents: Alternatives to 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds, particularly in the realm of drug discovery and development, the strategic selection of building blocks is paramount. 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene serves as a valuable scaffold, but its reactivity and the efficiency of its incorporation into target molecules via cross-coupling reactions are critical considerations. This guide provides an objective comparison of alternative reagents, focusing on their performance in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. The information presented is supported by established principles in organic chemistry and analogous experimental data from the scientific literature.
Executive Summary
The primary alternatives to this compound for palladium-catalyzed cross-coupling reactions include its chloro and iodo analogues, as well as its boronic acid and boronic ester derivatives. The choice of reagent significantly impacts reaction kinetics, yields, and conditions.
General Reactivity Trend for Halogenated Thiophenes: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl . This is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step in the catalytic cycle.
Boronic Acid and Ester Derivatives: These reagents are utilized in Suzuki-Miyaura coupling and offer the advantage of generally mild reaction conditions and non-toxic byproducts. Their reactivity is influenced by the specific boronic acid derivative (e.g., pinacol ester, trifluoroborate salt).
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of the thiophene reagent is a key factor in optimizing this transformation.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Iodo-4-(Boc-amino)thiophene | Highest | Milder conditions (lower temperature, lower catalyst loading) | Faster reaction rates, higher yields. | Higher cost and potentially lower stability compared to bromo and chloro analogues. |
| 2-Bromo-4-(Boc-amino)thiophene | Intermediate | Moderate conditions | Good balance of reactivity and stability; widely available. | May require higher temperatures or catalyst loadings than the iodo derivative. |
| 2-Chloro-4-(Boc-amino)thiophene | Lowest | Harsher conditions (higher temperature, specialized ligands) | Lower cost. | Sluggish reactivity, often requiring more complex and expensive catalyst systems. |
| 4-(Boc-amino)thiophene-2-boronic acid/ester | N/A (Nucleophile) | Mild conditions | Forms non-toxic byproducts; generally high yielding. | Requires synthesis of the boronic acid/ester; potential for protodeboronation. |
Experimental Data Snapshot (Analogous Systems):
Studies on dihalogenated pyridines and thiophenols consistently demonstrate the superior reactivity of iodo-substituted positions over bromo-substituted ones in selective Suzuki couplings. For instance, in the coupling of 2-bromo-4-iodopyridine, selective reaction at the 4-position (C-I bond) is readily achieved under mild conditions, leaving the 2-bromo position intact for subsequent transformations.
Stille Coupling
The Stille reaction provides an alternative for C-C bond formation, utilizing organostannane reagents.
| Reagent | Role in Reaction | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Halo-4-(Boc-amino)thiophene (I, Br, Cl) | Electrophile | Moderate to high temperatures | Tolerant of a wide range of functional groups. | Stoichiometric amounts of organotin reagents are required. |
| 2-(Tributylstannyl)-4-(Boc-amino)thiophene | Nucleophile | Moderate temperatures, often with additives like Cu(I) salts. | Stannanes are often stable and can be prepared in advance. | Toxicity of organotin compounds is a major drawback. |
Reactivity of Halogen Partner: The reactivity trend of the halide in Stille coupling mirrors that of Suzuki coupling (I > Br > Cl).
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The nature of the halogen on the thiophene ring directly influences the reaction efficiency.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Iodo-4-(Boc-amino)thiophene | Highest | Milder conditions, lower catalyst loading. | Higher reaction rates and yields. | Higher cost. |
| 2-Bromo-4-(Boc-amino)thiophene | Intermediate | Moderate conditions | Good balance of reactivity and stability. | Slower than the iodo analogue. |
| 2-Chloro-4-(Boc-amino)thiophene | Lowest | Harsher conditions, specialized bulky electron-rich phosphine ligands. | Lower cost. | Often challenging to achieve high yields. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key cross-coupling reactions. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halo-4-(Boc-amino)thiophene
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Halo-4-(N-tert-butyloxycarbonylamino)thiophene (Iodo, Bromo, or Chloro derivative) (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF) and water
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 2-halo-4-(Boc-amino)thiophene, arylboronic acid, base, and palladium catalyst.
-
Add the anhydrous solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling with 2-(Tributylstannyl)-4-(Boc-amino)thiophene
Caption: General workflow for a Stille cross-coupling reaction.
Materials:
-
2-(Tributylstannyl)-4-(N-tert-butyloxycarbonylamino)thiophene (1.0 equiv)
-
Aryl halide (Iodide or Bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Optional additive: Copper(I) iodide (CuI) (10-20 mol%)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-stannyl-4-(Boc-amino)thiophene, aryl halide, palladium catalyst, and any ligand or additive.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir for 30 minutes, then filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-4-(Boc-amino)thiophene
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.4 - 2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-bromo-4-(Boc-amino)thiophene, base, palladium precatalyst, and phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
Relevance in Drug Discovery: Signaling Pathways
Thiophene-containing compounds are prevalent in medicinal chemistry and are known to interact with various biological targets. The 4-aminothiophene scaffold, in particular, is a key component of many kinase inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[1] Thiophene-based molecules have been developed as inhibitors of JAKs, thereby blocking the downstream phosphorylation and activation of STAT proteins.[2]
Caption: Inhibition of the JAK-STAT pathway by thiophene-based compounds.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer.[3] Certain benzo[b]thiophene derivatives have been shown to inhibit this pathway, highlighting the therapeutic potential of thiophene scaffolds in these diseases.[4]
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity Assessment: A Comparative Guide to Analytical Methods for Tert-butyl (5-bromothiophen-3-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the path to discovery. This guide provides a comprehensive comparison of analytical methods for assessing the purity of tert-butyl (5-bromothiophen-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and comparative data to aid in method selection and implementation.
The reliable determination of purity for tert-butyl (5-bromothiophen-3-yl)carbamate is paramount to ensure the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient. The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative or qualitative results, the nature of potential impurities, and the desired level of sensitivity.
Comparative Analysis of Key Analytical Methods
A summary of the primary analytical techniques for purity assessment of tert-butyl (5-bromothiophen-3-yl)carbamate is presented below, highlighting their principles, strengths, and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative measurement. | Ionization of the molecule and separation of ions based on their mass-to-charge ratio, providing molecular weight and structural information. |
| Primary Use | Quantitation of the main component and separation of non-volatile impurities. | Absolute purity determination (qNMR), structural confirmation, and identification of impurities with distinct NMR signals. | Molecular weight confirmation and identification of impurities, particularly those with different mass-to-charge ratios. |
| Sensitivity | High (typically µg/mL to ng/mL) | Moderate to Low (typically mg/mL) | Very High (typically pg/mL to fg/mL) |
| Quantitation | Relative quantitation against a reference standard. | Absolute quantitation (qNMR) using an internal standard. | Relative quantitation with an appropriate internal standard. |
| Impurity Detection | Excellent for isomers and compounds with different polarities. | Good for impurities present at >0.1 mol%. | Excellent for impurities with different molecular weights. |
| Throughput | High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to facilitate their application in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the routine purity assessment of tert-butyl (5-bromothiophen-3-yl)carbamate and the quantification of process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-20 min, 30-90% B
-
20-25 min, 90% B
-
25-26 min, 90-30% B
-
26-30 min, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method allows for the determination of the absolute purity of tert-butyl (5-bromothiophen-3-yl)carbamate without the need for a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of tert-butyl (5-bromothiophen-3-yl)carbamate and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of tert-butyl (5-bromothiophen-3-yl)carbamate and identifying potential impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
HPLC Conditions: Use the same HPLC method as described above to separate the analyte from impurities before introduction into the mass spectrometer.
-
Data Analysis:
-
Confirm the molecular weight of the main peak by observing the [M+H]⁺, [M+Na]⁺, or other relevant adducts. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in their identification. Fragmentation patterns can provide further structural information.[1][2]
-
Potential Impurities
Based on a likely synthetic route starting from 3-aminothiophene and di-tert-butyl dicarbonate, followed by bromination, potential impurities could include:
-
Starting materials: 3-aminothiophene, di-tert-butyl dicarbonate.
-
Over-brominated species: Di-brominated thiophene carbamate derivatives.
-
Isomeric impurities: tert-butyl (4-bromothiophen-3-yl)carbamate.
-
Hydrolysis product: 3-amino-5-bromothiophene.
-
Residual solvents: From the reaction and purification steps.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for each technique.
Logical Relationship of Purity Assessment Techniques
The selection and application of these analytical methods often follow a logical progression, from initial qualitative assessment to rigorous quantitative determination.
By employing a combination of these robust analytical techniques, researchers can confidently ascertain the purity of tert-butyl (5-bromothiophen-3-yl)carbamate, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-4-(Boc-amino)thiophene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for forging new carbon-carbon bonds. This guide provides a comparative analysis of these two key reactions for the functionalization of 2-Bromo-4-(Boc-amino)thiophene, a common building block in medicinal chemistry.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often depends on the specific coupling partner and the desired reaction conditions. Below is a summary of representative reaction conditions for the coupling of bromothiophene derivatives, which can serve as a starting point for the functionalization of 2-Bromo-4-(Boc-amino)thiophene.
| Parameter | Representative Suzuki Coupling | Representative Stille Coupling |
| Aryl Halide | 2-Bromo-4-(Boc-amino)thiophene | 2-Bromo-4-(Boc-amino)thiophene |
| Organometallic Reagent | Arylboronic acid or ester (1.1-1.5 equiv) | Aryl- or heteroarylstannane (1.1-1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/ligand (2-5 mol%) |
| Base/Additive | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv) | Often no base required; LiCl or CuI can be used as an additive. |
| Solvent | Toluene, 1,4-Dioxane/H₂O, or DMF | Toluene, DMF, or 1,4-Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
| Reported Yields (for similar substrates) | Moderate to excellent. | Moderate to excellent. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for Suzuki and Stille coupling reactions.
Experimental Protocols
The following are representative experimental protocols for Suzuki and Stille couplings of bromothiophene derivatives. These should be considered as starting points and may require optimization for 2-Bromo-4-(Boc-amino)thiophene.
Representative Suzuki Coupling Protocol
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-(Boc-amino)thiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
Materials:
-
2-Bromo-4-(Boc-amino)thiophene (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-(Boc-amino)thiophene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the slurry through Celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycles for both the Suzuki and Stille couplings are illustrated below. Both reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation on thiophene systems.
-
The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] The vast commercial availability of boronic acids and their esters also makes this a convenient choice for library synthesis. However, the requirement for a base may not be suitable for substrates with base-sensitive functional groups.
-
The Stille coupling offers the significant advantage of proceeding under neutral conditions, which imparts excellent functional group tolerance.[1] Organostannanes are also generally stable to air and moisture. The primary drawback is the high toxicity of tin compounds and the often-difficult removal of tin-containing byproducts from the final product.
For the synthesis of derivatives of 2-Bromo-4-(Boc-amino)thiophene, the Suzuki-Miyaura coupling is recommended as the initial approach due to its more environmentally friendly profile and simpler purification. Should this method prove to be low-yielding or incompatible with a specific coupling partner, the Stille coupling represents a robust and reliable alternative.
References
The Strategic Advantage of Boc Protection for 4-Aminothiophene Derivatives: A Comparative Guide
In the landscape of modern organic synthesis and drug discovery, the selective manipulation of functional groups is paramount. For researchers working with 4-aminothiophene derivatives, a key structural motif in many biologically active compounds, the protection of the amino group is a critical step to ensure successful and high-yielding synthetic transformations. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile, yet selective, removal. This guide provides an objective comparison of the advantages of using Boc protection for 4-aminothiophene derivatives, supported by experimental data and detailed protocols.
Superior Performance of Boc Protection: A Quantitative Comparison
The choice of a protecting group is often dictated by its stability under various reaction conditions and the efficiency of its removal. The Boc group offers a distinct advantage due to its robustness in the presence of bases and nucleophiles, while being readily cleaved under acidic conditions. This orthogonality is crucial when performing reactions on the thiophene ring, such as metal-catalyzed cross-coupling reactions.
While direct comparative studies on 4-aminothiophene are not extensively documented in the reviewed literature, the available data for related structures, alongside the well-established principles of protecting group chemistry, underscore the superiority of the Boc group in many contexts.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Stability Towards | Key Disadvantages |
| Boc | ~81%[1] | ~85% (for a related biarylcarbamate)[2] | Bases, Nucleophiles, Hydrogenolysis[3] | Acid-labile; may not be suitable for substrates with other acid-sensitive groups. |
| Cbz | Typically high | Typically high | Acid, Mild Base | Cleaved by hydrogenolysis, which can reduce other functional groups (e.g., nitro, alkenes). |
| Fmoc | Typically high | Typically high | Acid, Hydrogenolysis | Base-labile; not suitable for reactions involving strong bases. |
Table 1: Comparison of Common Amine Protecting Groups.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols outline the procedures for the Boc protection of a 4-aminothiophene derivative and its subsequent deprotection.
Protocol 1: Boc Protection of 3-Amino-4-methylthiophene[1]
Materials:
-
3-Amino-4-methylthiophene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Heptane
-
Nitrogen atmosphere
Procedure:
-
To a solution of 3-amino-4-methylthiophene, add di-tert-butyl dicarbonate in heptane.
-
The reaction proceeds to afford (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester.
-
After drying in a vacuum oven at 45°C overnight, a beige solid is obtained.
-
Yield: 81%.
Protocol 2: Deprotection of a Boc-Protected Aryl Amine[2]
This protocol for a related biarylcarbamate provides a model for the deprotection of Boc-protected 4-aminothiophene derivatives.
Materials:
-
tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
-
Acetone
-
Trifluoroacetic acid (TFA)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the Boc-protected amine in acetone under a nitrogen atmosphere.
-
Add trifluoroacetic acid dropwise to the solution.
-
Stir the solution at room temperature overnight.
-
The precipitated product is filtered and dried under reduced pressure.
-
Yield: 85%.
Advantages of Boc Protection in the Synthesis of 4-Aminothiophene Derivatives
The primary advantages of employing the Boc protecting group for 4-aminothiophene derivatives are multifaceted, impacting reaction compatibility, stability, and synthetic strategy.
Orthogonality and Compatibility with Cross-Coupling Reactions
A significant advantage of the Boc group is its stability under the conditions required for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6][7][8][9][10][11] This allows for the functionalization of the thiophene ring at other positions without affecting the protected amino group. For instance, a Boc-protected bromothiophene derivative can be subjected to a Suzuki coupling to introduce a new carbon-carbon bond, a common strategy in the synthesis of complex molecules. The Boc group remains intact during this transformation and can be removed in a subsequent step.
Mild Deprotection Conditions
The Boc group can be removed under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[3] These conditions are often compatible with a wide range of other functional groups that might be present in the molecule, a crucial consideration in multi-step syntheses.
High Yields and Purity
As demonstrated in the provided protocol, the introduction of the Boc group onto a 4-aminothiophene derivative can be achieved in high yield (81%).[1] The deprotection of Boc-protected amines also generally proceeds with high efficiency, leading to clean products and simplifying purification processes.
Logical Relationships and Workflow
The decision to use Boc protection is guided by the overall synthetic strategy. The following diagram illustrates the logical considerations.
Conclusion
The use of the Boc protecting group offers significant advantages for the synthesis and modification of 4-aminothiophene derivatives. Its stability under a wide range of non-acidic reaction conditions, particularly those employed in modern cross-coupling chemistry, combined with its efficient and clean removal, makes it a superior choice for many synthetic applications. This allows for greater flexibility in the design of synthetic routes and ultimately facilitates the efficient production of complex and valuable 4-aminothiophene-based molecules for research and drug development.
References
- 1. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- versus Iodo-aminothiophenes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between bromo- and iodo-substituted aminothiophenes as coupling partners in palladium-catalyzed cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the selection of the optimal halogen for your synthetic needs.
The fundamental principle governing the reactivity of halo-aromatic compounds in cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This crucial difference dictates that iodo-aminothiophenes are generally more reactive than their bromo- counterparts. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-aromatic compound to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a faster oxidative addition, leading to shorter reaction times and often higher yields under milder conditions.
While direct comparative studies on identical aminothiophene substrates are not always available in the literature, the established reactivity trend of Ar-I > Ar-Br is consistently observed across a wide range of aromatic and heteroaromatic systems, including thiophenes. For instance, in the Buchwald-Hartwig coupling of deactivated aminothiophenecarboxylates with 2,6-dihalopyridines, the proportion of the diaminated product increases with the reactivity of the halopyridine, following the order: iodo > bromo > chloro.[1]
Quantitative Reactivity Comparison
To illustrate the practical implications of this reactivity difference, the following tables summarize representative data from Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions involving halo-thiophenes and related amino-heterocycles. It is important to note that the data presented is compiled from various sources and direct comparisons should be made with consideration of the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 27-63[2][3] |
| 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | (t)Bu₃PPd(Ph)Br | CsF | THF/H₂O | 0 | - | High (Polymerization)[4] |
| 2-bromothiophene | Phenylboronic acid | Pd(II)-(2-aminonicotinaldehyde) | - | Water | Moderate | - | -[5] |
| 2,3-dibromothiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 3 | Good[6] |
Table 2: Stille Coupling
| Halide Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | -[7] |
| Aryl Bromide | Organostannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 | 12-16 | High[8] |
| Aryl Iodide | Organostannane | Pd(dppf)Cl₂·DCM / CuI | DMF | 40 | 60 | 87[9] |
Table 3: Buchwald-Hartwig Amination
| Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Polysubstituted bromothiophenes | Anilines | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | - | - | - | Good[10] |
| Deactivated aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | - | Moderate to High[1] |
| Aryl Bromides | Amines | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | 3 | High (for non-substituted)[11] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl aminothiophene via palladium-catalyzed cross-coupling of a halo-aminothiophene with a boronic acid.
Materials:
-
Halo-aminothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the halo-aminothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 5 mL).
-
Add the palladium catalyst (0.05 mmol) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
Objective: To form a carbon-carbon bond between a halo-aminothiophene and an organostannane.
Materials:
-
Halo-aminothiophene (1.0 mmol)
-
Organostannane (e.g., (2-Thienyl)tributylstannane, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the halo-aminothiophene (1.0 mmol).
-
Add the organostannane (1.2 mmol) and anhydrous, degassed solvent (5 mL).
-
Seal the tube and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl aminothiophene by coupling a halo-aminothiophene with an amine.
Materials:
-
Halo-aminothiophene (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Ligand (e.g., Xantphos, 0.1 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Argon)
Procedure:
-
In an oven-dried sealed tube, combine the halo-aminothiophene (1.0 mmol), amine (1.2 mmol), base (2.0 mmol), palladium catalyst (0.025 mmol), and ligand (0.1 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizing the Reaction Landscape
To further clarify the processes involved, the following diagrams illustrate the general workflow of a cross-coupling reaction and the fundamental difference in the activation of C-Br versus C-I bonds.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Comparative reactivity of iodo- versus bromo-aminothiophenes in cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed or inhaled, and causes skin and eye irritation.[1] All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
Key Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the chemical is managed in compliance with all federal, state, and local regulations.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Container Preparation:
-
Waste Collection:
-
Liquid Waste: Carefully pour the waste this compound into the designated container inside a chemical fume hood.
-
Solid Waste/Contaminated Materials: For materials such as contaminated gloves or absorbent pads from a spill, place them in a designated solid waste container.
-
-
Labeling:
-
Clearly write the full chemical name, "this compound," on the hazardous waste label. Do not use abbreviations.[2]
-
Record the approximate quantity of the waste added to the container.
-
Indicate all relevant hazard classifications (e.g., Harmful, Irritant).
-
-
Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Minor Spills:
-
Evacuate the immediate area and ensure proper ventilation, preferably within a fume hood.
-
Wearing appropriate PPE, contain and collect the material using an inert absorbent such as vermiculite or sand.[6] Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene (CAS No. 494833-75-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazard statements, indicating its potential health risks:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant lab coat.[3] | Prevents skin contact, which can be harmful and cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles and vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for laboratory safety.
-
Preparation:
-
Ensure that a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3][5]
-
Read and understand the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Prepare all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Don the appropriate PPE as detailed in the table above.
-
Ground all equipment containing the material to prevent static discharge.[6]
-
Avoid creating dust or aerosols.
-
When weighing the solid, do so in the fume hood on a tared weigh boat.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[7]
-
The recommended storage temperature is 2-8°C in an inert atmosphere and a dark place.
-
Store separately from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][7]
-
Containers must be clearly labeled with the chemical identity and associated hazards.[7]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, filter paper, and empty containers, must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7]
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[7]
-
-
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
If flammable solvents are present, extinguish all ignition sources.[7]
-
Absorb the spill with an inert material (e.g., sand, dry earth).[6] Small spills can be treated with sodium thiosulfate before absorption.[7]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[7]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[1]
-
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. This can be done by rinsing with an appropriate solvent (e.g., acetone), collecting the rinsate as halogenated organic waste.
-
Clean the work area in the fume hood thoroughly after the procedure is complete.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
